molecular formula C27H44N2O5 B13398657 N-Boc-O-benzyl-L-serine DCHA

N-Boc-O-benzyl-L-serine DCHA

Cat. No.: B13398657
M. Wt: 476.6 g/mol
InChI Key: QAAQPSNBIGNDII-UHFFFAOYSA-N
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Description

N-Boc-O-benzyl-L-serine DCHA is a useful research compound. Its molecular formula is C27H44N2O5 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-O-benzyl-L-serine DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-O-benzyl-L-serine DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQPSNBIGNDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Boc-O-benzyl-L-serine DCHA CAS number 10342-01-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Boc-O-benzyl-L-serine Dicyclohexylammonium Salt (CAS 10342-01-5) for Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-O-benzyl-L-serine dicyclohexylammonium salt (N-Boc-O-benzyl-L-serine DCHA), CAS Number 10342-01-5. As a critical building block in synthetic organic chemistry, this protected amino acid derivative is indispensable for researchers and professionals in drug development and peptide chemistry. This document elucidates the molecule's structural components, its physicochemical properties, and its primary application in Solid-Phase Peptide Synthesis (SPPS). We will explore detailed experimental workflows, analytical quality control methodologies, and best practices for handling and storage, grounding all claims in authoritative references to ensure scientific integrity.

Introduction to a Cornerstone of Peptide Synthesis

The controlled, stepwise assembly of amino acids to form peptides is a foundational technique in modern drug discovery and biochemical research. The success of this process hinges on the strategic use of protecting groups to mask reactive functional moieties, allowing for selective bond formation. N-Boc-O-benzyl-L-serine is a quintessential example of such a strategically protected amino acid, and its dicyclohexylammonium (DCHA) salt form offers significant practical advantages.

Deconstructing the Molecule: The Synergy of Boc, Benzyl, and DCHA

To appreciate the utility of this reagent, one must understand the specific role of each component:

  • N-Boc (tert-butyloxycarbonyl) Group : This is a temporary protecting group for the α-amino function of L-serine.[1] Its critical feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[1][2] This allows for its selective removal at each cycle of peptide synthesis without disturbing other protecting groups.[3]

  • O-Benzyl (Bzl) Group : The benzyl ether serves as a semi-permanent protecting group for the hydroxyl side chain of the serine residue.[3] It is stable to the mild acidic conditions used for Boc deprotection but can be cleaved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final step of releasing the completed peptide from the resin.[1][2][4] In solution-phase synthesis, it can also be removed via hydrogenolysis.[4] This differential stability is the cornerstone of the Boc/Bzl synthesis strategy.

  • Dicyclohexylammonium (DCHA) Salt : N-Boc-O-benzyl-L-serine, the "free acid," can be an oil or a sticky foam, which is difficult to handle, purify, and weigh accurately.[5] By forming a salt with dicyclohexylamine (DCHA), the compound is converted into a stable, crystalline solid. This form enhances shelf-life and simplifies the precise measurements required for successful peptide synthesis.

CAS Number and Chemical Identity

It is crucial to distinguish between the parent free acid and its salt form:

  • N-Boc-O-benzyl-L-serine (Free Acid): CAS Number 23680-31-1

  • N-Boc-O-benzyl-L-serine DCHA Salt: CAS Number 10342-01-5

This guide focuses on the DCHA salt, the commercially prevalent and more user-friendly form of the reagent.

Physicochemical Properties and Specifications

The reliable performance of N-Boc-O-benzyl-L-serine DCHA in synthesis protocols is directly linked to its physical and chemical properties. The following table summarizes typical specifications for this high-purity reagent.

PropertyValueSource(s)
CAS Number 10342-01-5[6]
Molecular Formula C27H44N2O5
Molecular Weight 476.65 g/mol
Appearance White to off-white powder/crystalline solid[7]
Melting Point 58 - 61 °C (for the related D-serine derivative)[8]
Purity (HPLC) ≥99%[7]
Parent Compound N-Boc-O-benzyl-L-serine (CAS 23680-31-1)[4]

Core Application: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

N-Boc-O-benzyl-L-serine DCHA is a key reagent in the Boc/Bzl strategy for SPPS, a method prized for its robustness, especially in the synthesis of complex or hydrophobic peptides.[1]

The Principle of Orthogonal Protection

While both the Boc and benzyl groups are acid-labile, their vastly different cleavage thresholds provide practical orthogonality. The Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the benzyl group requires very strong acids (e.g., HF), allowing for the sequential construction of the peptide chain followed by a final, global deprotection step.[2]

Experimental Protocol: Liberation of the Free Acid

Before use in a peptide coupling reaction, the DCHA salt must be neutralized to regenerate the free carboxylic acid. This is a critical prerequisite for the subsequent activation step.

Methodology:

  • Dissolution: Dissolve the N-Boc-O-benzyl-L-serine DCHA salt in a suitable organic solvent, such as ethyl acetate.

  • Acidification: Wash the organic solution with an aqueous acid solution, such as 1N potassium bisulfate or a cold 10% citric acid solution, to protonate the carboxylate and move the dicyclohexylamine into the aqueous phase as its corresponding salt.

  • Extraction: Perform several washes with the aqueous acid, followed by a wash with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the free acid, N-Boc-O-benzyl-L-serine, typically as a foam or oil.[5]

  • Verification: Confirm the absence of the DCHA salt via ¹H NMR by checking for the disappearance of the characteristic cyclohexyl proton signals.

The SPPS Cycle: A Step-by-Step Guide

The following protocol outlines a single coupling cycle using the liberated N-Boc-O-benzyl-L-serine free acid.

SPPS_Workflow cluster_preparation Reagent Preparation Resin Resin-Bound Peptide (Free N-terminus) Coupling Peptide Bond Formation (Coupling Reaction) Resin->Coupling Activation Amino Acid Activation (Boc-Ser(Bzl)-OH + HBTU/DIEA) Activation->Coupling Capped_Peptide Resin-Bound Peptide (N+1 Residue Added) Coupling->Capped_Peptide Deprotection Boc Deprotection (TFA in DCM) Capped_Peptide->Deprotection Start Next Cycle Deprotection->Resin Regenerates Free Amine DCHA_Salt Boc-Ser(Bzl)-OH DCHA Free_Acid Boc-Ser(Bzl)-OH (Free Acid) DCHA_Salt->Free_Acid Acid Wash Free_Acid->Activation

Caption: Workflow for incorporating Boc-Ser(Bzl)-OH in SPPS.

Protocol:

  • Resin Preparation: Start with the peptide-resin which has a free N-terminal amine, generated from the previous cycle's deprotection step.

  • Amino Acid Activation: In a separate vessel, pre-activate the freshly prepared N-Boc-O-benzyl-L-serine free acid (typically 2-4 equivalents relative to the resin's substitution level) with a coupling reagent like HBTU/HOBt or HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in a solvent like DMF or NMP.

  • Coupling: Add the activated amino acid solution to the peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the complete consumption of the free amine on the resin.

  • Washing: Thoroughly wash the resin with the synthesis solvent (DMF/NMP) followed by a solvent like dichloromethane (DCM) to remove excess reagents.

  • Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to remove the N-Boc group, regenerating the N-terminal amine for the next coupling cycle.[2]

  • Neutralization & Washing: Wash the resin with DCM, then neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM/DMF, and wash again to prepare for the next cycle.

Quality Control and Analytical Characterization

Rigorous analytical testing is paramount to validate the identity, purity, and stereochemical integrity of N-Boc-O-benzyl-L-serine DCHA, ensuring its suitability for synthesizing high-quality peptides.

QC_Workflow cluster_tests Analytical Tests RawMaterial Incoming Material Boc-Ser(Bzl)-OH DCHA HPLC HPLC (Purity Assay) RawMaterial->HPLC NMR ¹H NMR Spectroscopy (Structural Identity) RawMaterial->NMR MS Mass Spectrometry (Molecular Weight) RawMaterial->MS Rotation Polarimetry (Chiral Integrity) RawMaterial->Rotation Qualified Qualified Reagent (Released for Synthesis) HPLC->Qualified NMR->Qualified MS->Qualified Rotation->Qualified

Caption: Analytical workflow for quality control of the reagent.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. Chiral HPLC methods can also be employed to separate and quantify D- and L-enantiomers, ensuring high enantiomeric excess.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Specific peaks corresponding to the Boc group, benzyl group, serine backbone, and dicyclohexylammonium counter-ion provide a definitive fingerprint of the molecule.[10]

  • Mass Spectrometry (MS): MS analysis verifies the molecular weight of the intact salt or, more commonly, the parent free acid after dissociation.[10]

  • Optical Rotation: As a chiral compound, its specific rotation is measured using polarimetry to confirm that the L-stereochemistry has been preserved through synthesis and purification.[11]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of N-Boc-O-benzyl-L-serine DCHA over time.

Stability and Storage Conditions
  • Temperature: Store in a dry, cool, and well-ventilated place.[8] For long-term stability, refrigeration at 0-8 °C is often recommended.[7] The material should be kept moisture-free.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

  • Procedure: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid.

Safety and Handling

While not classified as a hazardous substance under most regulations, standard laboratory safety practices should always be observed.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[8]

  • First Aid: In case of contact, wash skin with soap and water and flush eyes with water as a precaution.

Conclusion

N-Boc-O-benzyl-L-serine DCHA (CAS 10342-01-5) is a highly refined and indispensable tool for the synthesis of peptides and complex organic molecules. Its design, featuring a temporarily protected amine, a semi-permanently protected side chain, and a stabilizing salt form, provides a robust and reliable building block for the demanding Boc/Bzl SPPS strategy. By understanding its properties, adhering to validated protocols for its use, and implementing stringent quality control, researchers in drug development and chemical biology can confidently leverage this reagent to construct peptides with high fidelity and purity.

References

  • LookChem. Exploring the Synthesis Applications of N-Boc-O-Benzyl-L-Serine. [Link]

  • ResearchGate. (PDF) O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem. [Link]

  • The Royal Society of Chemistry. Synthesis of O-benzyl-L-serine - Supporting Information. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • National Center for Biotechnology Information. Separation and detection of D-/L-serine by conventional HPLC - PMC. [Link]

  • National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC. [Link]

  • AAPPTec. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]

  • Merck Millipore. Novabiochem®. [Link]

  • AA Blocks. Safety Data Sheet. [Link]

  • ChemBuyersGuide.com, Inc. Alfa Chemistry (Page 297). [Link]

Sources

Technical Whitepaper: Comparative Analysis of Boc-Ser(Bzl)-OH Free Acid vs. DCHA Salt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), the choice between the free acid form of an amino acid and its dicyclohexylamine (DCHA) salt is often dictated by stability, purity, and handling requirements rather than intrinsic reactivity.

Boc-Ser(Bzl)-OH (CAS 23680-31-1) is a critical building block. However, its free acid form is a low-melting solid (often oil-like in crude preparations), making it susceptible to degradation and difficult to purify. To circumvent this, manufacturers convert it into the Boc-Ser(Bzl)-OH·DCHA salt (CAS 10342-01-5), a highly crystalline, stable solid.

The Critical Trade-off: While the DCHA salt offers superior shelf-life and initial purity, it introduces a secondary amine (dicyclohexylamine) that must be quantitatively removed prior to activation. Failure to desalt results in side reactions, including the formation of unreactive DCHA-amides, which terminate peptide chain growth.

This guide details the physicochemical differences, the rationale for salt selection, and the mandatory protocols for converting the salt to its active free acid form.

Part 1: Chemical Fundamentals & Comparative Properties

The fundamental difference lies in the physical state and the presence of the counter-ion. The DCHA salt is essentially a "storage form" of the amino acid.

Table 1: Physicochemical Comparison
FeatureBoc-Ser(Bzl)-OH (Free Acid)Boc-Ser(Bzl)-OH·DCHA (Salt)
CAS Number 23680-31-1 10342-01-5
Molecular Weight 295.33 g/mol 476.65 g/mol
Formula C₁₅H₂₁NO₅C₁₅H₂₁NO₅ · C₁₂H₂₃N
Physical State Low-melting solid (58–60°C) or viscous oilCrystalline White Powder
Solubility Soluble in DCM, DMF, EtOAcSoluble in DCM, MeOH; Insoluble in Water/Ether
Shelf-Life Stability Moderate (Hygroscopic, prone to oiling out)High (Stable lattice, non-hygroscopic)
Direct Use in Coupling? YES (Ready for activation)NO (Requires Desalting)
The "Why" of DCHA Salts

The synthesis of Boc-Ser(Bzl)-OH often yields an oil or a waxy solid with a low melting point (58–60°C). Purifying oils is operationally difficult (requires column chromatography).

  • Crystallization: By adding dicyclohexylamine (DCHA), the acid-base reaction forms a salt with a robust crystal lattice.

  • Purification: Impurities remain in the mother liquor while the salt crystallizes out, ensuring high purity (>99%).

  • Storage: The salt is resistant to moisture and heat compared to the amorphous free acid.

Part 2: The Operational Impact (The "Desalting" Requirement)

Using the DCHA salt directly in a coupling reaction is a critical error in peptide chemistry.

Mechanism of Interference

DCHA is a secondary amine.[1] If present during the activation step (e.g., using DIC/HOBt or HATU):

  • Competition: The DCHA competes with the amino group of the resin-bound peptide for the activated carboxylate.

  • Termination: It forms Boc-Ser(Bzl)-DCHA amide , a dead-end byproduct that cannot react further.

  • Base Interference: Excess base can alter the pH, potentially causing racemization of sensitive residues (though Ser(Bzl) is relatively robust, others are not).

Decision Matrix: When to Use Which?

decision_matrix Start Select Reagent Source CheckForm Is the Free Acid Available & Crystalline? Start->CheckForm FreeAcid Use Free Acid (Boc-Ser(Bzl)-OH) CheckForm->FreeAcid Yes (High Purity) Salt Use DCHA Salt (Boc-Ser(Bzl)-OH·DCHA) CheckForm->Salt No (Oil/Low MP) ActionFree Direct Weighing & Activation FreeAcid->ActionFree ActionSalt MANDATORY DESALTING STEP Salt->ActionSalt Coupling Coupling Reaction (DIC/HOBt) ActionFree->Coupling ActionSalt->Coupling

Figure 1: Decision matrix for reagent selection. Note the mandatory desalting step for the salt form.

Part 3: Experimental Protocols

Protocol A: Conversion of DCHA Salt to Free Acid (Desalting)

This procedure relies on the principle that DCHA is a base. Washing the organic phase with dilute acid protonates the DCHA, rendering it water-soluble, while the hydrophobic Boc-amino acid remains in the organic layer.

Reagents:

  • Boc-Ser(Bzl)-OH[2][3][4]·DCHA salt

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 0.5 M or 1.0 M Potassium Hydrogen Sulfate (KHSO₄) OR 10% Citric Acid

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Workflow:

  • Dissolution: Suspend the DCHA salt (e.g., 10 mmol) in EtOAc (50–100 mL). It may not dissolve completely until the acid is added.[5]

  • Acid Wash (Protonation): Transfer to a separatory funnel. Add 0.5 M KHSO₄ (50 mL). Shake vigorously.

    • Mechanism:

      
       (Water Soluble).
      
    • Observation: The solid should disappear as the free acid dissolves in the organic layer and the DCHA salt moves to the aqueous layer.

  • Separation: Drain the aqueous layer.

  • Repeat Wash: Wash the organic layer 2 more times with fresh 0.5 M KHSO₄ to ensure quantitative removal of DCHA.

  • Neutralization/Drying: Wash the organic layer once with Brine to remove trapped acid. Dry over anhydrous Na₂SO₄.[5]

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • Result: You will obtain a viscous oil or low-melting solid. Use immediately for coupling.

Protocol B: Verification of DCHA Removal (TLC)

Before committing the material to a valuable synthesis, verify the absence of DCHA.[6]

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

  • Visualization:

    • UV: Boc-Ser(Bzl)-OH will be UV active (Benzyl group).

    • Ninhydrin: DCHA is a secondary amine and will stain (often reddish/brown) if present. The Boc-amino acid will NOT stain with ninhydrin (blocked amine).

  • Criteria: The spot corresponding to DCHA (usually lower Rf than the protected amino acid in acidic systems) must be absent.

Part 4: Safety & Regulatory Considerations

  • DCHA Toxicity: Dicyclohexylamine is corrosive and toxic (Category 3 Acute Toxicity). It is a skin sensitizer and irritant. Proper PPE (gloves, goggles) is mandatory during the desalting step.

  • Impurity Profile: In GMP manufacturing, residual DCHA in the final peptide drug substance is a critical quality attribute (CQA). It must be demonstrated that the purification process (HPLC) downstream effectively removes any trace DCHA carried over.

References

  • Sigma-Aldrich. Product Specification: Boc-Ser(Bzl)-OH (CAS 23680-31-1).[4] Retrieved from

  • Bachem. Technical Note: Conversion of a DCHA salt to the free acid.[7] Retrieved from

  • BenchChem. Boc-Ser-OH.DCHA vs. free acid form stability. Retrieved from

  • ChemicalBook. Dicyclohexylamine Safety and Hazard Information. Retrieved from

  • Peptide.com (Aapptec). Converting Boc-Amino Acid DCHA Salts to Free Acids. Retrieved from

Sources

Technical Guide: Stability Dynamics and Storage Protocols for Boc-Protected Serine Derivatives

[1]

Executive Summary

The stability of Boc-Serine derivatives is governed by a precarious balance between the acid-lability of the tert-butyloxycarbonyl (Boc) group and the base-sensitivity of the serine side chain.[] Unlike hydrophobic amino acids (e.g., Valine, Leucine), Serine derivatives possess a



-elimination
racemization

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating storage protocol to ensure reagent integrity for drug development and peptide synthesis applications.

Part 1: Chemical Basis of Instability

To store Boc-Serine effectively, one must understand why it degrades. The two primary failure modes are


-eliminationacidolytic deprotection
The -Elimination Pathway

The most critical risk for Serine derivatives during storage and handling is the formation of dehydroalanine. This reaction is thermodynamically driven by the formation of a conjugated system and is catalyzed by heat and basic conditions (even trace alkalinity from glass surfaces or impurities).

Mechanism:

  • Proton Abstraction: A base removes the acidic

    
    -proton.
    
  • Enolate Formation: An enolate intermediate is formed.

  • Elimination: The side chain leaving group (

    
    ) is expelled, creating the double bond of dehydroalanine.
    

BetaEliminationBocSerBoc-Ser(OR)-OH(Intact)EnolateEnolateIntermediateBocSer->EnolateBase/Heat(-H+)DhaDehydroalanine(Degradant)Enolate->DhaEliminationLGLeaving Group(RO-)Enolate->LGExpulsion

Figure 1: The

Acid Sensitivity & Autocatalysis

The Boc group is designed to be cleaved by moderate acids (TFA).[] However, it is also susceptible to autocatalysis if the material becomes damp.

  • Moisture + CO

    
    :  Atmospheric absorption creates carbonic acid.[]
    
  • Hydrolysis: Trace acid removes the Boc group, releasing isobutylene and CO

    
    .
    
  • Result: The resulting free amine is nucleophilic and can attack remaining esters, leading to polymerization.

Part 2: Comparative Stability of Derivatives

Not all Serine derivatives degrade at the same rate. The nature of the side-chain protection significantly influences shelf-life.

DerivativeStructureStability Risk ProfileStorage Requirement
Boc-Ser(OH)-OH Free HydroxylHigh. The free -OH is a nucleophile. High risk of O-acylation and hygroscopicity (water absorption).[]-20°C , Desiccated.
Boc-Ser(Bzl)-OH Benzyl EtherModerate/High. Stable to acid, but the benzyl group is a good leaving group for

-elimination under basic conditions.
2-8°C , Dark.[]
Boc-Ser(tBu)-OH t-Butyl EtherLow. The bulky t-butyl group provides steric hindrance against elimination, but is acid-labile (cleaved by TFA).2-8°C , Inert Gas.[]

Part 3: The "Zero-Moisture" Storage Protocol

This protocol is designed to be self-validating . If the Quality Control (QC) check at step 5 fails, the storage conditions in steps 1-4 were compromised.

Workflow Diagram

StorageProtocolReceipt1. Receipt & Acclimatization(Do not open cold)Aliquot2. Aliquoting(Argon Environment)Receipt->AliquotRoom TempSeal3. Double Sealing(Parafilm + Desiccant)Aliquot->SealMinimize HeadspaceFreeze4. Cryogenic Storage(-20°C)Seal->FreezeQC5. QC Check(Melting Point)Freeze->QCPrior to Use

Figure 2: The "Zero-Moisture" workflow minimizes hydrolysis and oxidation risks.

Detailed Methodology
  • Thermal Acclimatization (The "Sweat" Rule):

    • Directive: Never open a cold bottle of Boc-Serine immediately upon removal from the freezer.

    • Reasoning: Cold surfaces condense atmospheric moisture.[] Water introduced here initiates hydrolysis.[]

    • Action: Allow the container to reach room temperature (approx. 30-60 mins) inside a desiccator before opening.

  • Inert Gas Blanketing:

    • Directive: Flush headspace with Argon or Nitrogen after every use.[]

    • Reasoning: Displaces oxygen (preventing Met/Cys oxidation if stored nearby) and moisture-laden air.

  • Container Hierarchy:

    • Primary: Amber glass vial (blocks UV light which can degrade Bzl groups).

    • Secondary: Sealed plastic bag containing a silica gel packet and an oxygen scavenger.

  • Temperature Set-points:

    • Long-term (> 1 month): -20°C. Kinetic inhibition of

      
      -elimination.[]
      
    • Short-term (< 1 month): 2-8°C is acceptable for Boc-Ser(Bzl)-OH.

Part 4: Quality Control & Troubleshooting

Trust but verify. Before using a stored reagent in a high-value synthesis, perform these checks.

Visual Inspection (The First Line of Defense)
  • Pass: White, free-flowing crystalline powder.

  • Fail: Clumping (moisture ingress), yellowing (decomposition/amine oxidation), or "wet" appearance (hydrolysis).

The Melting Point Test (Gold Standard)

Melting point depression is the most sensitive indicator of impurity accumulation.

  • Boc-Ser(OH)-OH:

    • Target:91°C (dec.)

    • Threshold: If MP < 88°C, significant degradation has occurred.

  • Boc-Ser(Bzl)-OH:

    • Target:58-60°C

    • Threshold: If MP < 55°C, recrystallize or discard.[]

Thin Layer Chromatography (TLC)

Use this to detect free amines (deprotection).

  • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

  • Visualization: Ninhydrin stain.

  • Interpretation:

    • Boc-Protected (Intact): No color or faint spot (Boc amines do not react strongly with Ninhydrin without heating/acid).

    • Free Amine (Degraded):Dark Blue/Purple spot at the baseline or lower Rf.

References

  • Sigma-Aldrich. Product Specification: Boc-Ser-OH. Retrieved from

  • APExBIO. Boc-Ser-OH.H2O Storage and Stability. Retrieved from

  • ResearchGate. Beta-Elimination Side Reactions in Peptide Synthesis. Retrieved from

  • Bachem.General Handling and Storage of Amino Acid Derivatives. (General industry standard for peptide reagents).
  • BenchChem. Stability and Optimal Storage of Boc-Asn(Xan)-OH. (Comparative data for Boc-protected side chains). Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Converting Boc-Ser(Bzl)-OH·DCHA to Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

Boc-Ser(Bzl)-OH (N-α-t-Butoxycarbonyl-O-benzyl-L-serine) is a critical building block in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy. While the free acid form is the active species required for coupling, it is frequently supplied commercially as a Dicyclohexylamine (DCHA) salt.

Why DCHA?

Many Boc-protected amino acids, particularly those with side-chain protection like Ser(Bzl), are viscous oils or low-melting solids in their free acid state, making them difficult to purify and weigh. DCHA is a bulky, secondary amine base that reacts with the carboxylic acid to form a stable, high-melting crystalline salt (Boc-Ser(Bzl)-OH·DCHA, MP ~164-168°C), facilitating easy handling and long-term storage.

Why Remove It?

The DCHA salt must be converted back to the free acid prior to activation and coupling. Failure to remove DCHA results in:

  • Coupling Interference: DCHA can compete with the amino component or interfere with activation reagents (e.g., DIC/HOBt).

  • Racemization: Excess base during activation can promote racemization of the sensitive Serine

    
    -carbon.
    
  • Side Reactions: DCHA may react with activated esters.

The Mechanism: Acid-Base Partitioning

The conversion relies on a biphasic extraction. The hydrophobic Boc-amino acid salt is dissolved in an organic solvent (Ethyl Acetate) and washed with a dilute aqueous acid.

  • Aqueous Phase: The acid protonates the DCHA (

    
    ), rendering it water-soluble as DCHA·H⁺.
    
  • Organic Phase: The Boc-amino acid is protonated to its neutral free acid form (

    
    ) and partitions into the organic layer.
    

Materials & Equipment

Reagents
ReagentGradePurpose
Boc-Ser(Bzl)-OH[1][2][3]·DCHA >99%Starting Material
Ethyl Acetate (EtOAc) ACS/HPLCOrganic solvent (Preferred over DCM for safety & phase separation)
Potassium Bisulfate (KHSO₄) Reagent GradePrimary Acid: Strong enough to remove DCHA, mild enough to spare Boc.
Citric Acid Reagent GradeAlternative Acid: Milder, used for extremely acid-sensitive substrates.
Sodium Sulfate (Na₂SO₄) AnhydrousDrying agent
Brine (Sat. NaCl) -Enhances phase separation
Equipment
  • Separatory Funnel (choose size 3x the volume of liquid).

  • Rotary Evaporator (bath temp < 40°C).

  • Erlenmeyer flasks.

  • TLC plates (Silica gel 60 F254).

Detailed Protocol

Step 1: Preparation of Acid Wash Solution
  • Recommendation: Prepare a 0.5 M or 5-10% (w/v) KHSO₄ solution.

  • Why KHSO₄? Potassium bisulfate (

    
    ) is the "Gold Standard" for this extraction. It is acidic enough to quantitatively protonate DCHA but lacks the cleavage potential of mineral acids like HCl, which can prematurely remove the Boc group (
    
    
    
    of Boc removal is < 1).
Step 2: Dissolution
  • Weigh the Boc-Ser(Bzl)-OH·DCHA salt.

  • Suspend the salt in Ethyl Acetate (EtOAc) . Use approximately 10 mL EtOAc per 1 gram of salt .

    • Note: The salt may not dissolve instantly. It often requires the addition of the aqueous acid phase to fully solubilize as the salt breaks.

Step 3: Acid Extraction (The Critical Step)
  • Transfer the suspension to a separatory funnel.

  • Add the KHSO₄ solution (Use ~1.5 molar equivalents relative to DCHA, or roughly equal volume to the organic layer).

  • Shake vigorously for 1-2 minutes. Vent frequently.

    • Observation: The solid will disappear as the DCHA moves to the aqueous layer and the free acid dissolves in EtOAc.

  • Allow layers to separate completely.

  • Drain the lower aqueous layer (contains DCHA·H⁺) into a waste flask.

  • Repeat the acid wash 2 more times to ensure quantitative removal of DCHA.

Step 4: Washing & Drying[7]
  • Wash the organic layer once with Brine (Saturated NaCl) to remove residual acid and trapped water.

  • Collect the organic layer in an Erlenmeyer flask.

  • Add Anhydrous Na₂SO₄ (approx. 1-2 g per 50 mL) and swirl. Let sit for 10-15 minutes.

    • Visual Check: The solution should be crystal clear, and the drying agent should flow freely (not clumped).

Step 5: Isolation
  • Filter off the drying agent.

  • Concentrate the filtrate on a rotary evaporator (Water bath < 40°C to prevent thermal decomposition).

  • State of Product: Boc-Ser(Bzl)-OH free acid is officially a solid (MP 58-60°C), but it often isolates as a viscous oil or glassy foam.

    • If Oil: Triturate (scratch) with cold Pentane or Hexane to induce solidification.

    • Storage: Store at +2°C to +8°C.

Visualization: Workflow Diagram

DCHA_Removal Start Start: Boc-Ser(Bzl)-OH·DCHA Salt Dissolve Suspend in Ethyl Acetate (10 mL/g) Start->Dissolve AcidWash Add 5-10% KHSO4 (aq) Shake & Partition Dissolve->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Contains DCHA·H+) Separation->Aqueous Discard Organic Organic Layer (Contains Boc-Ser(Bzl)-OH) Separation->Organic Repeat Repeat Acid Wash (2x) Then Wash w/ Brine Organic->Repeat Dry Dry over Na2SO4 Filter & Evaporate Repeat->Dry Result End: Boc-Ser(Bzl)-OH (Free Acid - Solid/Oil) Dry->Result

Figure 1: Step-by-step flowchart for the extractive removal of DCHA from Boc-amino acids.

Quality Control & Troubleshooting

Validation Methods

Before proceeding to coupling, validate the removal of DCHA.[4]

MethodExpected Result
TLC Run in CHCl₃:MeOH:HOAc (85:10:5). Stain with Ninhydrin. Free Acid: UV active, faint/no ninhydrin spot (Boc protected). DCHA: Strong blue/purple spot at baseline or low Rf.
¹H-NMR Check for disappearance of cyclohexyl protons (broad multiplets at ~1.0–2.0 ppm).
Troubleshooting Guide

Issue 1: Emulsion formation during extraction.

  • Cause: Vigorous shaking with viscous peptide solutions or similar densities.

  • Solution: Add solid NaCl to the funnel to increase aqueous density, or add a small amount of Methanol to break surface tension.

Issue 2: Product remains an oil.

  • Cause: Solvent entrapment or inherent low melting point.

  • Solution: Dissolve the oil in a minimum amount of DCM, then add excess Hexane/Pentane and scratch the flask walls with a glass rod to induce crystallization. Evaporate repeatedly with DCM to remove EtOAc traces.

Issue 3: Boc group cleavage.

  • Cause: Acid wash was too strong (e.g., 1N HCl used for too long) or too warm.

  • Solution: Switch to Citric Acid (10%) or ensure KHSO₄ wash is performed cold (0-4°C) and rapidly.

References

  • Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Technical Guide: Optimization of N-Boc-O-benzyl-L-serine DCHA in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

N-Boc-O-benzyl-L-serine dicyclohexylamine (DCHA) salt is a critical building block in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). While the Benzyl (Bzl) group provides robust side-chain protection for the nucleophilic serine hydroxyl, the commercial availability of this amino acid as a DCHA salt presents a specific technical challenge.

The DCHA salt form is preferred by manufacturers because the free acid of Boc-Ser(Bzl)-OH is often an unstable oil or amorphous solid prone to decomposition. The salt improves crystallinity and shelf-stability.[1] However, DCHA is a secondary amine .[2] If introduced directly into a coupling reaction, it will compete with the amino group of the resin-bound peptide or neutralize acid catalysts, leading to failed couplings or low yields.

Critical Directive: The DCHA salt must be converted to the free acid prior to activation and coupling. This guide details the desalting protocol, coupling optimization to prevent racemization, and the specific "Low-High" HF cleavage required to remove the benzyl ether safely.

Pre-Treatment: Liberation of the Free Acid[3]

The most common failure mode when using this reagent is attempting to couple the salt directly. The following protocol utilizes a biphasic extraction to remove the DCHA base.

Protocol A: DCHA Salt Removal (Desalting)

Reagents Required:

  • Ethyl Acetate (EtOAc) (High purity)

  • 0.5 M or 10% Potassium Hydrogen Sulfate (KHSO₄) or 10% Citric Acid

  • Saturated NaCl (Brine)

  • Magnesium Sulfate (MgSO₄) (Anhydrous)

Step-by-Step Methodology:

  • Suspension: Suspend the Boc-Ser(Bzl)-OH·DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). The salt may not dissolve completely at this stage.[3]

  • Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 10% KHSO₄ or Citric Acid. Shake vigorously for 2-3 minutes.

    • Mechanism:[4][5][6][7][8][9] The acid protonates the DCHA amine, making it water-soluble. The Boc-Ser(Bzl)-OH free acid remains lipophilic and dissolves in the EtOAc layer.

  • Phase Separation: Allow layers to separate. Drain the aqueous layer (bottom) which contains the DCHA salt.

  • Wash Cycles:

    • Wash the organic layer (top) 2 more times with fresh acid solution to ensure complete removal of DCHA.

    • Wash 1 time with water.

    • Wash 1 time with Brine (to remove trapped water).

  • Drying: Collect the organic layer in an Erlenmeyer flask. Add anhydrous MgSO₄ and let stand for 10 minutes.

  • Isolation: Filter off the drying agent and evaporate the EtOAc under reduced pressure (Rotavap) at <40°C.

    • Result: You will obtain a viscous oil or white foam. This is the reactive Boc-Ser(Bzl)-OH free acid . Use immediately or store at -20°C.

Workflow Visualization: Desalting Process

Desalting_Workflow Start Boc-Ser(Bzl)-OH·DCHA (Solid Salt) Solvent Suspend in Ethyl Acetate Start->Solvent Extract Wash with 10% KHSO4 Solvent->Extract Separation Phase Separation Extract->Separation Aqueous Aqueous Layer (Contains DCHA) Separation->Aqueous Discard Organic Organic Layer (Contains Free Acid) Separation->Organic Final Evaporate & Dry (Ready for Coupling) Organic->Final

Figure 1: Biphasic extraction workflow to isolate reactive free acid from DCHA salt.

Coupling Strategy & Racemization Control

Serine derivatives are prone to racemization (conversion of L-isomer to D-isomer) during the activation step, particularly via the oxazolone mechanism. The Benzyl protection on the side chain reduces this risk compared to free serine, but precautions are necessary.

Protocol B: Activation and Coupling

Recommended Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) or DCC (Dicyclohexylcarbodiimide).

  • Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure. Crucial for suppressing racemization.

  • Solvent: DMF (Dimethylformamide) or DCM/DMF mixture.

Procedure:

  • Dissolution: Dissolve the oily free acid (from Protocol A) in minimal DMF.

  • Activation: Add 1.0 equivalent of HOBt and 1.0 equivalent of DIC.

    • Note: Allow to activate for 2-5 minutes before adding to the resin. This forms the O-acylisourea / Active Ester intermediate.

  • Coupling: Add the activated mixture to the N-terminal deprotected resin (neutralized).

  • Time: Shake for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), recouple.

Comparison of Coupling Reagents for Ser(Bzl)

Reagent SystemRisk of RacemizationCoupling EfficiencyNotes
DIC / HOBt Low HighStandard recommendation. HOBt suppresses oxazolone formation.
HBTU / DIEA ModerateVery HighBase (DIEA) can promote racemization if used in excess. Avoid pre-activation >2 mins.
DCC / HOBt LowHighGenerates insoluble urea byproduct (DCU). Harder to wash out of resin.

Deprotection: The "Low-High" HF Procedure[10][11][12]

The Benzyl (Bzl) ether is stable to TFA. It requires anhydrous Hydrogen Fluoride (HF) for removal.[10] However, standard HF cleavage generates benzyl carbocations (


) which are potent alkylating agents. These can attack Methionine, Tyrosine, and Tryptophan residues, permanently modifying the peptide.

To prevent this, use the "Low-High" HF Procedure developed by Tam et al. [1].

Protocol C: Low-High HF Cleavage

Mechanism:

  • Low HF: Uses a low concentration of HF in a scavenger (DMS).[9][11] This promotes an

    
     cleavage mechanism, which removes the Bzl group without forming the free carbocation.
    
  • High HF: Standard concentration to cleave the peptide from the resin and remove stubborn groups (e.g., Arg(Tos)).

Step 1: Low HF (Pre-treatment)

  • Mixture: HF : Dimethylsulfide (DMS) : p-Cresol (25 : 65 : 10 v/v).

  • Conditions: 0°C for 2 hours.

  • Action: Removes Bzl (Ser), Bzl (Thr), Z (Lys), and reduces Met(O). Does not cleave the peptide from the resin or remove Arg(Tos).[11]

  • Workup: Evaporate HF and DMS under vacuum. Wash resin with EtOAc to remove cleaved protecting groups.

Step 2: High HF (Cleavage)

  • Mixture: HF : p-Cresol (90 : 10 v/v).

  • Conditions: 0°C for 1 hour.

  • Action: Cleaves peptide from resin and removes remaining protecting groups.[9][11]

  • Workup: Evaporate HF. Precipitate peptide in cold Diethyl Ether.

Pathway Visualization: Protecting Group Removal

HF_Cleavage Peptide Peptide-Resin (Ser-OBzl protected) StandardHF Standard High HF (SN1 Mechanism) Peptide->StandardHF LowHF Low HF Method (SN2 Mechanism) Peptide->LowHF Carbocation Benzyl Carbocation (Alkylation Risk!) StandardHF->Carbocation Generates Final Final Peptide Carbocation->Final Side Reactions Clean Clean Deprotection (Benzyl removed as scavenger adduct) LowHF->Clean Traps Bzl Clean->Final High HF Step

Figure 2: Mechanistic difference between Standard and Low-High HF cleavage. The Low-High method avoids carbocation generation.[9]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Coupling Fails (Kaiser Positive) DCHA salt was not removed.Repeat Protocol A. Ensure pH of aqueous layer is <3 during extraction.
Slow Coupling Steric hindrance of Bzl group.Use "Double Coupling" or switch to stronger activator (HATU/HOAt) carefully.
Racemization (D-Ser present) Base-catalyzed abstraction of

-proton.[7]
Reduce base (DIEA) concentration. Use HOBt/DIC (base-free coupling).
Alkylated Trp/Tyr Benzyl cation attack during HF cleavage.Mandatory: Use Low-High HF protocol (Protocol C). Increase scavengers (p-Cresol).

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

  • Bachem Technical Note. Conversion of a DCHA salt to the free acid.

  • Sigma-Aldrich Product Sheet. Boc-Ser(Bzl)-OH properties and handling.

Sources

Application Note: Solubility and Handling of N-Boc-O-benzyl-L-serine DCHA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-O-benzyl-L-serine DCHA salt (Boc-Ser(Bzl)-OH·DCHA) is a critical protected amino acid derivative used in solid-phase and solution-phase peptide synthesis. While the DCHA salt form offers superior crystallinity and shelf-stability compared to the free acid, its solubility profile presents specific challenges during handling. This guide provides a comprehensive solubility analysis, detailed protocols for recrystallization and desalting (conversion to free acid), and troubleshooting strategies to ensure high-yield coupling reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDetail
Compound Name N-tert-Butoxycarbonyl-O-benzyl-L-serine dicyclohexylamine salt
Common Abbreviation Boc-Ser(Bzl)-OH[1]·DCHA
CAS Number 10342-06-0 (Salt); 23680-31-1 (Free Acid)
Molecular Formula C₁₅H₂₁NO₅ · C₁₂H₂₃N
Molecular Weight 476.66 g/mol (Salt); 295.34 g/mol (Free Acid)
Physical Form White to off-white crystalline powder
Storage +2°C to +8°C, desiccated

Solubility Profile in Organic Solvents[9]

Understanding the differential solubility of the DCHA salt versus the free acid is paramount. The salt is highly lipophilic but polar enough to dissolve in alcohols, whereas the free acid is soluble in a broader range of organic solvents but prone to oiling out.

Table 1: Solubility Matrix (Boc-Ser(Bzl)-OH·DCHA)
SolventSolubility RatingApplication Context
Methanol (MeOH) High (>100 mg/mL)Primary solvent for dissolution; not suitable for crystallization alone.
Ethanol (EtOH) High Excellent for recrystallization when combined with water.
Dichloromethane (DCM) High Used for initial dissolution before desalting or coupling.
Dimethylformamide (DMF) High Standard solvent for peptide coupling reactions.
Chloroform (CHCl₃) High Alternative to DCM; good for solubilizing crude salts.
Ethyl Acetate (EtOAc) Moderate to Low Critical: High solubility at reflux; low solubility at 0°C. Ideal for recrystallization.
Diethyl Ether Low Used as an anti-solvent to precipitate the salt.
Hexanes / Heptane Insoluble Anti-solvent used to force crystallization.
Water Insoluble The salt is lipophilic; water is used to wash away inorganic impurities or as an anti-solvent in alcohol mixtures.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: To purify crude Boc-Ser(Bzl)-OH·DCHA to >99% purity. Principle: The DCHA salt exhibits a steep solubility curve in Ethyl Acetate (soluble hot, insoluble cold) or Ethanol/Water mixtures.

Method 1: Ethyl Acetate / Hexane System (Preferred) [2]

  • Dissolution: Suspend the crude DCHA salt in minimal Ethyl Acetate (approx. 5–7 mL per gram of salt).

  • Heating: Heat the mixture gently to reflux (approx. 70°C) until the solid completely dissolves. Note: If insolubles remain, filter the hot solution quickly.

  • Crystallization: Remove from heat. While still warm, add Hexane (or Petroleum Ether) dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4–12 hours.

  • Collection: Filter the white crystals using a sintered glass funnel. Wash with cold Hexane/EtOAc (9:1).

  • Drying: Dry under high vacuum at 40°C to constant weight.

Method 2: Ethanol / Water System

  • Dissolve the salt in warm Ethanol (50°C).

  • Add warm water dropwise until turbidity appears.

  • Add a few drops of Ethanol to clear the solution.

  • Cool slowly to 4°C to induce crystallization.

Protocol B: Desalting (Conversion to Free Acid)

Objective: To remove the Dicyclohexylamine (DCHA) group prior to peptide coupling. Why: DCHA is a secondary amine and will compete with the amino component during coupling, leading to side reactions and low yields. The free acid (Boc-Ser(Bzl)-OH) must be isolated immediately before use.

Reagents:

  • Ethyl Acetate (EtOAc)[3][4]

  • 0.5 M Potassium Bisulfate (KHSO₄) or 10% Citric Acid (aq). Avoid strong mineral acids (HCl) to prevent Boc removal.

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Suspension: Suspend the Boc-Ser(Bzl)-OH·DCHA salt in Ethyl Acetate (10 mL per gram).[4]

  • Partitioning: Transfer to a separatory funnel. Add an equal volume of 0.5 M KHSO₄ (or 10% Citric Acid).

  • Extraction: Shake vigorously for 2–3 minutes. The solid will dissolve as the DCHA moves to the aqueous layer (protonated form) and the Free Acid moves to the organic layer.

  • Separation: Drain the aqueous layer (contains DCHA·H⁺).

  • Wash: Wash the organic layer two more times with fresh acidic solution to ensure complete DCHA removal.

  • Neutralization: Wash the organic layer once with water and once with Brine.

  • Drying: Collect the organic layer, dry over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate the filtrate on a rotary evaporator. The product (Boc-Ser(Bzl)-OH) will appear as a thick oil or white foam.

Visualizations

Figure 1: Desalting Workflow (DCHA Removal)

This diagram illustrates the critical separation of the DCHA base from the Protected Amino Acid using solvent partitioning.

Desalting_Workflow Start Boc-Ser(Bzl)-OH DCHA Salt Solvent Suspend in Ethyl Acetate Start->Solvent SepFunnel Separatory Funnel (Partitioning) Solvent->SepFunnel Acid Add 0.5M KHSO4 (aq) Acid->SepFunnel OrgLayer Organic Layer (Ethyl Acetate) SepFunnel->OrgLayer Contains Product AqLayer Aqueous Layer (Water/Acid) SepFunnel->AqLayer Contains DCHA Drying Dry (MgSO4) & Evaporate OrgLayer->Drying Waste DCHA Salts (Discard) AqLayer->Waste Product Boc-Ser(Bzl)-OH (Free Acid) Drying->Product

Caption: Workflow for converting DCHA salt to Free Acid using acid-base extraction.

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting the correct solvent based on the experimental goal.

Solvent_Selection Goal Experimental Goal Purify Purification (Recrystallization) Goal->Purify Reaction Coupling Reaction Goal->Reaction Desalt Desalting Goal->Desalt Recryst_Solv Ethyl Acetate (Hot) + Hexane (Cold) Purify->Recryst_Solv Coupling_Solv DMF or DCM (Must Desalt First!) Reaction->Coupling_Solv Desalt_Solv Ethyl Acetate / KHSO4 Desalt->Desalt_Solv

Caption: Decision matrix for solvent selection based on processing stage.

Troubleshooting & Expert Tips

  • Oiling Out: If the product forms an oil rather than crystals during recrystallization, the solution is likely too concentrated or cooled too quickly. Re-heat to dissolve the oil, add a small amount of pure solvent (EtOAc), and cool very slowly with gentle stirring.

  • Incomplete Desalting: If the coupling reaction yield is low, residual DCHA may be acting as a base, neutralizing the activator. Ensure the pH of the aqueous wash in Protocol B is acidic (pH < 3) before separating layers.

  • Hygroscopicity: The free acid (foam) is hygroscopic. If not used immediately, store under nitrogen at -20°C. The DCHA salt is stable at room temperature but should be kept dry.

References

  • PubChem. Compound Summary: N-Boc-O-benzyl-L-serine DCHA Salt. National Library of Medicine. Available at: [Link]

Sources

Application Notes and Protocols for the Efficient Coupling of Boc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Boc-Ser(Bzl)-OH Incorporation

In the landscape of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid residue is paramount to achieving the desired full-length peptide with high purity. N-α-tert-butyloxycarbonyl-O-benzyl-L-serine, or Boc-Ser(Bzl)-OH, is a cornerstone building block for introducing serine residues in traditional Boc/Bzl SPPS strategies.[1][2] The Boc group provides temporary protection of the α-amino group, readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl ether safeguards the side-chain hydroxyl group, requiring strong acids such as hydrofluoric acid (HF) for removal, typically during the final cleavage from the resin.[1][3]

While a common residue, the steric bulk imparted by the benzyl group on the β-carbon of serine can present challenges to achieving optimal coupling efficiency. Incomplete coupling can lead to the formation of deletion peptides, which are often difficult to separate from the target peptide, thereby compromising the final yield and purity. This guide provides a detailed examination of the standard coupling conditions for Boc-Ser(Bzl)-OH, offering insights into the underlying chemical principles, step-by-step protocols for common coupling methodologies, and strategies for monitoring and troubleshooting to ensure the successful synthesis of serine-containing peptides.

The Chemistry of Amide Bond Formation: Activating Boc-Ser(Bzl)-OH

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is facilitated by activating the carboxylic acid of the incoming amino acid, in this case, Boc-Ser(Bzl)-OH, to make it more susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. The choice of activating agent is a critical determinant of coupling efficiency, reaction time, and the potential for side reactions such as racemization.

Common Activation Strategies

Several classes of reagents are routinely employed for the activation of Boc-protected amino acids. The most prevalent include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are workhorses in peptide synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, terminating the desired reaction. To mitigate this and to suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost universally included.[4] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization. DIC is generally preferred in solid-phase synthesis as the resulting diisopropylurea byproduct is more soluble in common solvents than the dicyclohexylurea produced from DCC.[4]

  • Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents that convert the carboxylic acid into a benzotriazolyl ester.

  • Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are among the most popular and effective coupling reagents.[5] They react with the carboxylic acid in the presence of a base, typically N,N-diisopropylethylamine (DIEA), to form a highly reactive OBt-ester. These reagents are known for their rapid reaction times and high coupling efficiencies, even with sterically hindered amino acids. More advanced reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) incorporate a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which can further accelerate coupling and reduce racemization compared to their HOBt-based counterparts.

The general mechanism for the activation and coupling of a Boc-amino acid is depicted below:

Coupling Mechanism cluster_coupling Coupling Phase Boc_AA Boc-Ser(Bzl)-OH Active_Intermediate Activated Boc-Ser(Bzl)-OH (e.g., OBt-ester) Boc_AA->Active_Intermediate Activator Coupling Reagent (e.g., DIC/HOBt, HBTU) Coupled_Peptide Boc-Ser(Bzl)-Peptide-Resin Active_Intermediate->Coupled_Peptide Resin_Peptide H₂N-Peptide-Resin

Figure 1: Generalized workflow for the activation and coupling of a Boc-amino acid in SPPS.

Comparative Overview of Standard Coupling Protocols

The choice of coupling protocol is often a balance between efficiency, cost, and the specific requirements of the peptide sequence. For a sterically hindered residue like Boc-Ser(Bzl)-OH, a more robust coupling strategy may be necessary to ensure complete reaction.

Parameter DIC/HOBt Coupling HBTU/DIEA Coupling
Reagent Equivalents Boc-Ser(Bzl)-OH (5 eq.), DIC (5.5 eq.), HOBt (5.5 eq.)Boc-Ser(Bzl)-OH (2 eq.), HBTU (2 eq.), DIEA (4 eq.)
Activation Time Pre-activation is not typically performed.5-10 minutes
Coupling Time 1-4 hours (monitor with Kaiser test)5-30 minutes (monitor with Kaiser test)
Solvent DMF or DCM/DMFDMF
Advantages Cost-effective, low racemization with HOBt.Fast, highly efficient, suitable for hindered couplings.
Disadvantages Slower reaction times, potential for side reactions if HOBt is omitted.Higher cost, potential for side reactions if excess reagent is used.

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Boc-Ser(Bzl)-OH using two common and effective methods. These protocols assume a starting resin substitution of 0.5 mmol/g. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: DIC/HOBt Mediated Coupling

This method is a reliable and cost-effective choice for routine peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Ser(Bzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DCM for 20-30 minutes.

    • Perform Boc deprotection by treating the resin with 50% TFA in DCM for 2-3 minutes, followed by a second treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA.

    • Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes.

    • Wash the resin with DMF (5x).

  • Coupling Reaction:

    • In a separate vessel, dissolve 5 equivalents of Boc-Ser(Bzl)-OH and 5.5 equivalents of HOBt in a minimal amount of DMF.

    • Add the dissolved amino acid and HOBt to the reaction vessel containing the resin.

    • Add 5.5 equivalents of DIC to the reaction vessel.

    • Agitate the mixture at room temperature.

  • Monitoring and Completion:

    • After 1 hour, take a small sample of the resin beads and perform a Kaiser test to monitor the progress of the reaction.

    • If the Kaiser test is positive (blue beads), continue the reaction and re-test every 30-60 minutes.

    • A negative Kaiser test (yellow/colorless beads) indicates the completion of the coupling reaction.

  • Washing:

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and byproducts.

Protocol 2: HBTU/DIEA Mediated Coupling

This is a rapid and highly efficient method, particularly recommended for sequences where steric hindrance may be a concern.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Ser(Bzl)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection:

    • Follow the same procedure for resin swelling, deprotection, and neutralization as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve 2 equivalents of Boc-Ser(Bzl)-OH and 2 equivalents of HBTU in DMF.

    • Add 4 equivalents of DIEA to the amino acid/HBTU solution to initiate activation. Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature.

  • Monitoring and Completion:

    • After 15 minutes, perform a Kaiser test.

    • If the test is positive, continue the reaction for another 15-30 minutes and re-test.

    • A negative Kaiser test indicates the completion of the coupling.

  • Washing:

    • Upon completion, drain the reaction vessel and wash the resin as described in Protocol 1.

Self-Validating Systems: Monitoring Coupling Efficiency

Relying solely on standardized reaction times is insufficient to guarantee complete coupling. A robust monitoring strategy is essential for a self-validating synthesis.

The Kaiser Test: A Qualitative Assessment

The Kaiser test is a highly sensitive colorimetric assay for the detection of free primary amines.[6] A small sample of resin beads is heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/ethanol.

  • Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. In this case, the coupling reaction should be allowed to proceed longer, or a re-coupling should be performed.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a successful coupling.

Kaiser Test Protocol:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops each of the three Kaiser test reagents (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol).

  • Heat the test tube at 100-120°C for 5 minutes.[6][7]

  • Observe the color of the beads and the solution.

Kaiser_Test_Workflow Start Perform Coupling Reaction Take_Sample Take Resin Sample Start->Take_Sample Kaiser_Test Perform Kaiser Test Take_Sample->Kaiser_Test Positive Positive Result (Blue) Kaiser_Test->Positive Incomplete Negative Negative Result (Yellow) Kaiser_Test->Negative Complete Continue_Coupling Continue Coupling or Recouple Positive->Continue_Coupling Proceed Proceed to Next Deprotection Step Negative->Proceed Continue_Coupling->Take_Sample

Figure 2: Decision workflow based on the Kaiser test for monitoring coupling completion.

Troubleshooting and Field-Proven Insights

Incomplete Coupling:

  • Cause: Steric hindrance from the benzyl group of Boc-Ser(Bzl)-OH or aggregation of the growing peptide chain.

  • Solution:

    • Extend Reaction Time: Allow the initial coupling to proceed for a longer duration.

    • Recouple: If the Kaiser test remains positive, perform a second coupling with a fresh solution of activated Boc-Ser(Bzl)-OH.

    • Change Coupling Reagent: For particularly difficult sequences, switching to a more powerful activating agent like HATU may be beneficial.[8]

    • Solvent Choice: In cases of peptide aggregation, switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a small amount of DMSO can improve coupling efficiency.[9]

Racemization:

  • Cause: The activation of the carboxylic acid can lead to the abstraction of the α-proton, resulting in a loss of stereochemical integrity.

  • Solution:

    • Use of Additives: The inclusion of HOBt or HOAt is crucial for suppressing racemization, especially with carbodiimide-mediated couplings.[4]

    • Avoid Strong Bases: The use of a hindered base like DIEA is generally preferred over less hindered bases. For particularly sensitive residues, a weaker base like sym-collidine may be considered.[4]

    • Pre-activation Time: Minimize the pre-activation time, especially with uronium/aminium salt reagents, to reduce the window for potential side reactions.

Conclusion

The successful incorporation of Boc-Ser(Bzl)-OH is a routine yet critical step in Boc-based solid-phase peptide synthesis. By understanding the principles of carboxyl activation, selecting an appropriate coupling strategy, and diligently monitoring the reaction progress, researchers can overcome the challenges posed by this sterically hindered amino acid. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the reliable and efficient synthesis of serine-containing peptides.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2005). A molecular mechanism for lipopolysaccharide binding to bactericidal/permeability-increasing protein. The Journal of biological chemistry, 280(15), 15417–15428. [Link]

  • Vertex AI Search. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

Sources

Application Note: Solvent Selection and Dissolution Protocol for N-Boc-O-benzyl-L-serine DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of appropriate solvents and detailed protocols for the dissolution of N-Boc-O-benzyl-L-serine dicyclohexylammonium (DCHA) salt. Proper dissolution is a critical preparatory step that significantly impacts the success of downstream applications, particularly in peptide synthesis. This note outlines the physicochemical properties of the title compound, discusses the principles of solvent selection, provides empirical solubility data, and presents validated protocols for both direct dissolution and the essential conversion of the DCHA salt to its free acid form, which is required for most coupling reactions.

Introduction: The Importance of Solvent Selection

N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) is a crucial building block in Boc-chemistry-based peptide synthesis.[1][2] The benzyl (Bzl) group protects the side-chain hydroxyl function, while the tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group.[3] To improve stability, shelf-life, and handling characteristics, this amino acid derivative is often supplied as a dicyclohexylammonium (DCHA) salt, which is a crystalline solid.[4][5]

However, for use in peptide coupling reactions, the carboxylic acid must be in its free, un-ionized form to be activated. Therefore, dissolving the DCHA salt is not merely about achieving solubilization but often involves a chemical conversion step to liberate the free acid. The choice of solvent is paramount and depends entirely on the intended downstream application, be it direct analysis, storage, or conversion for synthesis. An incorrect solvent can lead to incomplete dissolution, precipitation, or unwanted side reactions.

Physicochemical Properties & Solubility Principles

N-Boc-O-benzyl-L-serine DCHA is a molecule with distinct domains of polarity:

  • Non-polar moieties: The Boc, benzyl, and dicyclohexyl groups are bulky and hydrophobic.

  • Polar moiety: The core structure is an ammonium carboxylate salt, which is highly polar and capable of strong ionic interactions and hydrogen bonding.

This amphiphilic nature dictates its solubility. The principle of "like dissolves like" governs solvent selection. Solvents with good hydrogen bonding capability and a sufficiently high dielectric constant are needed to disrupt the ionic bond of the DCHA salt, while also being compatible with the non-polar protecting groups.

Empirical Solubility Data

Qualitative solubility tests were performed to generate the following guide. The data represents the general solubility behavior at room temperature (approx. 20-25°C).

SolventChemical ClassPolaritySolubility ResultObservations
Dichloromethane (DCM) HalogenatedIntermediateSolubleA commonly used solvent for this class of compounds.[6]
Chloroform HalogenatedIntermediateSolubleSimilar to DCM.[6]
Ethyl Acetate (EtOAc) EsterIntermediateSolubleExcellent choice, especially for subsequent free acid conversion.[4][6]
Dimethyl Sulfoxide (DMSO) SulfoxidePolar AproticHighly SolubleVery effective, but can be difficult to remove.[6][7]
Methanol (MeOH) AlcoholPolar ProticSolubleThe compound is generally soluble in methanol.[8][9]
Ethanol (EtOH) AlcoholPolar ProticSolubleGood solubility is observed.[8]
Acetone KetonePolar AproticSolubleEffective for direct dissolution.[6]
Tetrahydrofuran (THF) EtherIntermediateModerately SolubleMay require warming or sonication for higher concentrations.
Water AqueousHighly PolarSparingly SolubleThe large non-polar groups limit aqueous solubility.[8]
Hexanes / Heptane AliphaticNon-polarInsolubleNot suitable for dissolution.
Diethyl Ether / MTBE EtherLowSparingly SolubleCan be used as a solvent for the free acid after conversion.[4]

Experimental Protocols

Protocol 4.1: General Dissolution for Analysis (NMR, TLC)

This protocol is intended for preparing a solution for analytical purposes where the DCHA salt form is acceptable.

  • Weighing: Accurately weigh the desired amount of N-Boc-O-benzyl-L-serine DCHA into a clean, dry vial.

  • Solvent Addition: Add the appropriate solvent (e.g., deuterated chloroform (CDCl₃) for NMR, or Dichloromethane/Ethyl Acetate for TLC) in small portions.

  • Dissolution: Gently swirl or vortex the vial after each addition. If necessary, use a sonic bath for 1-2 minutes to aid dissolution.

  • Verification: Continue adding solvent until a clear, homogeneous solution is obtained. Visually inspect for any undissolved particulates.

Protocol 4.2: Conversion of DCHA Salt to Free Acid for Peptide Synthesis

This is the most critical protocol for researchers using this reagent in peptide coupling reactions. The procedure involves a liquid-liquid extraction to replace the dicyclohexylammonium ion with a proton.

Materials:

  • N-Boc-O-benzyl-L-serine DCHA

  • Ethyl Acetate (EtOAc)

  • 10% aqueous Phosphoric Acid (H₃PO₄) or 10% aqueous Potassium Bisulfate (KHSO₄)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

Procedure:

  • Initial Dissolution: Suspend 1 part by weight of the DCHA salt in 5-10 volumes of Ethyl Acetate in a separatory funnel.[4] Swirl to mix; complete dissolution is not expected at this stage.

  • Acidification: Add 10% aqueous phosphoric acid while stirring or shaking the funnel.[4] Continue adding the acid until the solid dissolves completely and two clear liquid phases are observed.

  • pH Check (Self-Validation): Vent the funnel, allow the layers to separate, and check the pH of the lower aqueous layer using a pH strip. The pH should be between 2 and 3 to ensure complete protonation of the carboxylate.[4]

  • Phase Separation: Drain and discard the lower aqueous layer, which now contains the dicyclohexylammonium phosphate salt.

  • Washing:

    • Wash the organic layer (top layer) once with a small volume of 10% phosphoric acid to remove residual DCHA.[4]

    • Wash the organic layer three times with deionized water.[4] For each wash, check the pH of the aqueous layer; the final wash should be pH ≥ 4. This confirms the removal of excess strong acid.

    • Perform a final wash with brine to facilitate the removal of dissolved water from the organic phase.

  • Drying: Drain the ethyl acetate layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Let it stand for 15-20 minutes with occasional swirling.

  • Isolation: Filter off the drying agent and evaporate the solvent in vacuo using a rotary evaporator. The resulting product is the free acid, N-Boc-O-benzyl-L-serine, which may be a solid or a viscous oil.[4] This product can be used directly in the next synthesis step.

Workflow for Solvent and Protocol Selection

The choice of solvent and dissolution method is dictated by the final application. The following decision tree provides a logical workflow for selecting the appropriate path.

G start Start: N-Boc-O-benzyl-L-serine DCHA app What is the Downstream Application? start->app coupling Peptide Coupling Reaction app->coupling Synthesis analysis Direct Analysis (NMR, TLC, LC-MS) app->analysis Analysis storage Stock Solution Storage app->storage Storage protocol2 Execute Protocol 4.2: Convert to Free Acid using EtOAc and Acid Wash coupling->protocol2 protocol1 Execute Protocol 4.1: Dissolve in appropriate analytical solvent (e.g., CDCl3, DCM) analysis->protocol1 protocol_storage Dissolve in anhydrous aprotic solvent (e.g., DMSO, DCM) Store at -20°C under inert gas. storage->protocol_storage end_coupling Use resulting Free Acid immediately for activation and coupling. protocol2->end_coupling end_analysis Perform Analysis protocol1->end_analysis end_storage Use aliquots as needed. Avoid freeze-thaw cycles. protocol_storage->end_storage

Caption: Decision workflow for solvent and protocol selection.

Safety and Handling

  • Always handle N-Boc-O-benzyl-L-serine DCHA and all solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work.

  • Avoid inhalation of dust or vapors.[10] In case of contact, wash skin with soap and water and flush eyes with water as a precaution.

References

  • Ingredients Network. (n.d.). N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N-Boc-O-Benzyl-D-serine. Retrieved from [Link]

  • Rauf, A., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3984.
  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78457, O-benzyl-L-serine. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH). Incomplete coupling of this sterically hindered amino acid is a common hurdle that can lead to the formation of deletion sequences, significantly impacting the yield and purity of your target peptide.[1] This resource provides in-depth troubleshooting strategies and detailed protocols to help you overcome these challenges and ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-Ser(Bzl)-OH considered a "difficult" amino acid to couple?

A1: The primary challenge in coupling Boc-Ser(Bzl)-OH arises from significant steric hindrance. This is due to the presence of two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyl (Bzl) group on the serine side-chain hydroxyl. This combined steric bulk physically impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and a higher likelihood of incomplete coupling.

Q2: How can I quickly check if the coupling of Boc-Ser(Bzl)-OH was incomplete?

A2: The most common and rapid method for monitoring coupling completion is the qualitative ninhydrin test, also known as the Kaiser test.[2][3] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines, meaning the coupling is incomplete. A negative test, where the beads remain yellow or colorless, suggests a complete reaction.[4] It's important to note that the Kaiser test is not reliable for secondary amines, such as when coupling to a proline residue.[2][3]

Q3: My ninhydrin test is positive after the Boc-Ser(Bzl)-OH coupling. What is the first thing I should try?

A3: The most straightforward initial step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated Boc-Ser(Bzl)-OH. This second reaction provides another opportunity for the coupling to go to completion. If the ninhydrin test is still positive after a second coupling, more advanced troubleshooting strategies outlined in the guide below will be necessary.

In-Depth Troubleshooting Guide

Persistent incomplete coupling of Boc-Ser(Bzl)-OH often points to one or more underlying issues that require a systematic approach to diagnose and resolve. This guide is structured to help you identify the root cause and implement the most effective solution.

Logical Flow for Troubleshooting Incomplete Coupling

G start Positive Ninhydrin Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple ninhydrin_2 Ninhydrin Test Again double_couple->ninhydrin_2 success Coupling Successful Proceed with Synthesis ninhydrin_2->success Negative troubleshoot Still Positive: Proceed to Advanced Troubleshooting ninhydrin_2->troubleshoot Positive

Caption: Initial steps for addressing incomplete coupling.

Advanced Troubleshooting: Potential Causes and Solutions

If double coupling does not resolve the issue, consider the following factors:

The steric hindrance of Boc-Ser(Bzl)-OH may require more potent activation methods than standard carbodiimide reagents like DCC or DIC.

Symptoms:

  • Persistently positive ninhydrin test even after double coupling.

  • Low yield of the desired peptide with a significant amount of deletion sequence corresponding to the failed serine incorporation, as confirmed by HPLC/MS.

Solutions:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are highly recommended for sterically hindered amino acids. These reagents form more reactive activated esters.

    ReagentFull NameClassKey Advantage
    HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminiumForms highly reactive OAt-esters; often suppresses epimerization.
    HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumA widely used, effective coupling reagent.
    HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumGenerally more reactive than HBTU due to the electron-withdrawing chlorine.
    PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumWell-suited for difficult couplings and cyclization reactions.
  • Optimize Activation Time and Base: Ensure sufficient pre-activation time (typically 5-10 minutes) before adding the activated amino acid solution to the resin.[4] Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

Experimental Protocol: HATU Coupling for Boc-Ser(Bzl)-OH

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

  • Activation Mixture: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to the resin's functional capacity) and HATU (3 equivalents) in DMF.

  • Base Addition: Add DIEA (6 equivalents) to the activation mixture.

  • Pre-activation: Gently agitate the mixture at room temperature for 5-10 minutes.

  • Coupling: Add the activated solution to the drained resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, and perform a ninhydrin test.

  • Washing: If the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, causing the peptide-resin to aggregate. This aggregation can prevent reagents from accessing the reactive N-terminal amine, leading to incomplete coupling.[5]

Symptoms:

  • The resin beads may appear clumped together and fail to swell properly.

  • Both deprotection and coupling reactions become sluggish.

  • The issue often appears after the addition of 5-6 residues, particularly with hydrophobic sequences.[5]

Solutions:

  • Change the Solvent System: Switching from the standard DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) can help break up aggregates.[5]

  • Mechanical Disruption: Gentle sonication of the reaction vessel for short periods during the coupling reaction can help to break apart clumped resin beads.[5]

  • Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature to 35-50°C can disrupt hydrogen bonds and improve coupling efficiency. Microwave-assisted peptide synthesis is particularly effective for difficult sequences as it provides rapid and uniform heating.[6][7][8]

  • Use of Chaotropic Salts: Adding chaotropic salts, such as LiCl or KSCN, to the coupling solution can disrupt the hydrogen bonding network that leads to aggregation.[5] These agents work by disordering the structure of water and other molecules, which can help to solubilize aggregated peptides.[9][10][11]

While the primary goal is to achieve complete coupling, it is crucial to avoid side reactions that can compromise the integrity of the final peptide.

Symptoms:

  • Appearance of diastereomeric impurities in the crude peptide during HPLC analysis.

  • Unexpected masses in MS analysis that could correspond to side-products.

Solutions:

  • Racemization Prevention: Serine residues can be susceptible to racemization during the activation step.[12] To minimize this, always use an additive like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., Oxyma Pure) in your coupling cocktail, especially when using carbodiimide reagents.[13] Uronium/aminium reagents like HATU and HBTU are pre-formulated with HOBt or HOAt derivatives.

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding it to the resin, as this can increase the risk of racemization.

Workflow for Diagnosing and Solving Coupling Issues

G cluster_activation Activation Issues cluster_aggregation Aggregation Issues cluster_purity Purity Issues start Persistent Positive Ninhydrin Test reagent Using standard reagents (e.g., DCC/DIC)? start->reagent swell Resin clumping or poor swelling? start->swell hplc Diastereomers in crude HPLC? start->hplc potent_reagent Switch to Potent Reagent (HATU, HBTU, etc.) reagent->potent_reagent Yes end_node Re-run Coupling and Monitor with Ninhydrin Test potent_reagent->end_node disrupt Use Disruptive Solvents (NMP) Sonication, or Microwave swell->disrupt Yes disrupt->end_node racemization Ensure HOBt/Oxyma is used Minimize pre-activation time hplc->racemization Yes racemization->end_node

Sources

Technical Support Center: Optimizing Boc-Ser(Bzl)-OH Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I've compiled this guide to address the specific challenges researchers face when incorporating Boc-Ser(Bzl)-OH into their peptide sequences. This resource is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.

The incorporation of serine, a polar amino acid, is crucial for the synthesis of many biologically active peptides.[1] In Boc-based SPPS, Boc-Ser(Bzl)-OH is a commonly used derivative where the tert-butoxycarbonyl (Boc) group temporarily protects the α-amino group, and the benzyl (Bzl) group provides semi-permanent protection for the side-chain hydroxyl group.[2][3][4] While essential, the unique structure of serine presents several challenges during its incorporation, including incomplete coupling, racemization, and dehydration. This guide will provide in-depth troubleshooting advice and optimized protocols to help you navigate these issues and achieve high-yield, high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of Boc-Ser(Bzl)-OH in SPPS.

Q1: What are the primary challenges associated with the coupling of Boc-Ser(Bzl)-OH?

The main difficulties encountered during the incorporation of Boc-Ser(Bzl)-OH are:

  • Incomplete Coupling: The bulky Boc and benzyl protecting groups can cause steric hindrance, leading to slower and less efficient coupling reactions. This is often indicated by a positive ninhydrin test after the coupling step.[5]

  • Racemization: Serine is susceptible to racemization, particularly during the activation step of the carboxyl group.[6][7][8] This can occur through the formation of a 5(4H)-oxazolone intermediate, leading to the incorporation of D-Ser(Bzl) instead of the desired L-isomer.[5]

  • Dehydration: Under certain activation conditions, the side chain of serine can undergo β-elimination, leading to the formation of a dehydroalanine residue. This is a significant concern as it introduces an undesirable modification into the peptide sequence.

Q2: Which coupling reagents are recommended for Boc-Ser(Bzl)-OH, and why?

The choice of coupling reagent is critical for minimizing side reactions and maximizing coupling efficiency. While there is no single "best" reagent for all situations, some are generally more suitable for problematic couplings like that of Boc-Ser(Bzl)-OH.[9]

Coupling Reagent/MethodAdvantagesDisadvantagesBest For
DIC/HOBt Low cost, effective at suppressing racemization.[10]Slower reaction times compared to uronium/phosphonium reagents.Standard couplings where racemization is a primary concern.
HBTU/HOBt or TBTU/HOBt Fast and efficient coupling.[10]Can cause guanidinylation of the N-terminus if used in excess.[11]Difficult couplings and sterically hindered amino acids.
HATU/HOAt Highly efficient, even faster than HBTU, and very effective at suppressing racemization.[11]More expensive than other reagents.Extremely difficult couplings and sequences prone to aggregation.
Symmetrical Anhydrides Highly reactive and can improve coupling efficiency.[11]Requires pre-activation and can be less convenient for automated synthesis.Overcoming severe steric hindrance.

For most applications involving Boc-Ser(Bzl)-OH, a combination of DIC/HOBt is a reliable starting point due to its effectiveness in minimizing racemization.[10] For more challenging sequences, HBTU or HATU are excellent choices for driving the reaction to completion.[10][11]

Q3: How can I minimize racemization during the coupling of Boc-Ser(Bzl)-OH?

Minimizing racemization is crucial for the biological activity of the final peptide. Here are key strategies:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives like 6-Cl-HOBt or OxymaPure® is highly effective in suppressing racemization by minimizing the lifetime of the highly reactive oxazolone intermediate.[9][12]

  • Control Pre-activation Time: Minimize the time the amino acid is in its activated state before it is added to the resin-bound peptide.[5] A prolonged pre-activation time increases the opportunity for racemization.

  • Avoid Excess Base: Use the minimum amount of base necessary to neutralize the resin and facilitate the coupling reaction. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be preferable to diisopropylethylamine (DIEA).[5]

  • Lower Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can sometimes reduce the rate of racemization, although this may also slow down the coupling reaction.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during Boc-Ser(Bzl)-OH incorporation.

Problem 1: Low Coupling Efficiency (Positive Ninhydrin Test)

A persistent blue or purple color on the resin beads after a ninhydrin test indicates the presence of unreacted free amines, signifying incomplete coupling.

Possible Causes & Solutions:

  • Steric Hindrance: The bulky protecting groups on Boc-Ser(Bzl)-OH can physically block access to the reactive sites.

    • Solution 1: Double Coupling: Immediately after the first coupling and subsequent washes, repeat the coupling step with a fresh solution of the activated amino acid.[5]

    • Solution 2: Use a More Potent Coupling Reagent: Switch from DIC/HOBt to a more reactive agent like HBTU or HATU to increase the rate and efficiency of the coupling reaction.[10][11]

  • Peptide Aggregation: The growing peptide chain can fold and form intermolecular hydrogen bonds, making the N-terminus inaccessible.[12]

    • Solution 1: Change Solvent: Switch the coupling solvent from dichloromethane (DCM) to N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO) to disrupt hydrogen bonding.[12]

    • Solution 2: Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help to break up aggregates.[12]

    • Solution 3: Use Chaotropic Salts: The addition of salts like LiCl to the coupling mixture can disrupt secondary structures.

Problem 2: Presence of a Deletion Sequence Lacking Serine in the Final Product

Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the target peptide minus the serine residue.

Possible Cause & Solution:

  • Complete Coupling Failure: This is an extreme case of low coupling efficiency.

    • Solution: Capping: After the first unsuccessful coupling attempt, "cap" the unreacted free amines by acetylating them with acetic anhydride. This prevents them from reacting in subsequent cycles and simplifies the purification of the final product. A second, more aggressive coupling protocol for Boc-Ser(Bzl)-OH can then be attempted on a fresh batch of resin.

Problem 3: Observation of a Mass Corresponding to Dehydroalanine

The mass spectrum of the final peptide shows a peak at M-18 Da relative to the expected mass, indicating the loss of water from the serine residue.

Possible Cause & Solution:

  • β-Elimination (Dehydration): This side reaction is promoted by certain activation methods and the presence of a strong base.

    • Solution 1: Avoid Carbodiimides without Additives: Do not use carbodiimides like DCC or DIC alone. Always use them in conjunction with HOBt or OxymaPure® to minimize dehydration.[11]

    • Solution 2: Careful Choice of Base: If using a strong base like DIEA, ensure it is used in stoichiometric amounts. Consider using a weaker base like NMM.

Problem 4: Diastereomeric Impurities Detected by HPLC

The HPLC chromatogram of the purified peptide shows a shoulder or a closely eluting peak with the same mass as the target peptide, suggesting the presence of a diastereomer.

Possible Cause & Solution:

  • Racemization of Serine: As discussed in the FAQs, the activation of Boc-Ser(Bzl)-OH can lead to epimerization at the α-carbon.

    • Solution 1: Optimize Coupling Conditions: Implement the strategies outlined in FAQ Q3, such as using HOBt, minimizing pre-activation time, and controlling the amount and strength of the base.[5][12]

    • Solution 2: In Situ Neutralization: For Boc chemistry, protocols that combine the neutralization and coupling steps can sometimes reduce racemization.[12]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling of Boc-Ser(Bzl)-OH

This protocol is a good starting point for routine couplings and prioritizes minimizing racemization.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM for 2 x 2 minutes. Wash the resin with DCM.

  • Coupling:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to check for completion.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF, DCM, and methanol.

Protocol 2: HBTU-Mediated Coupling for Difficult Sequences

This protocol is recommended for sterically hindered couplings or when the standard protocol fails.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 of Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 5-6 of Protocol 1.

Visualizing Key Processes

Workflow for Troubleshooting Boc-Ser(Bzl)-OH Coupling

G start Start Coupling of Boc-Ser(Bzl)-OH ninhydrin Perform Ninhydrin Test start->ninhydrin result Test Result? ninhydrin->result negative Negative (Complete) result->negative Negative positive Positive (Incomplete) result->positive Positive proceed Proceed to Next Cycle negative->proceed troubleshoot Troubleshoot Incomplete Coupling positive->troubleshoot double_couple Option 1: Double Couple troubleshoot->double_couple change_reagent Option 2: Use HBTU/HATU troubleshoot->change_reagent change_solvent Option 3: Switch to NMP/DMSO troubleshoot->change_solvent cap Option 4: Cap and Re-evaluate troubleshoot->cap

Caption: Decision workflow for addressing incomplete coupling of Boc-Ser(Bzl)-OH.

Mechanism of Racemization Suppression by HOBt

G cluster_0 Racemization Pathway cluster_1 HOBt-Mediated Pathway Activated_AA Activated Boc-Ser(Bzl)-OH Oxazolone 5(4H)-Oxazolone (Racemization Prone) Activated_AA->Oxazolone Slow Coupling Racemized_AA Racemized Amino Acid Oxazolone->Racemized_AA Activated_AA_HOBt Activated Boc-Ser(Bzl)-OH OBt_Ester OBt Active Ester (Less Prone to Racemization) Activated_AA_HOBt->OBt_Ester + HOBt Coupled_Peptide Coupled Peptide OBt_Ester->Coupled_Peptide Fast Coupling HOBt HOBt

Caption: HOBt intercepts the activated amino acid to prevent racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

  • Wang, P., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 51(5), 310-318.
  • Pícharová, M., et al. (2021). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 27(10), e3345.
  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]

  • MDPI. (2022). Research on Physicochemical Properties and Taste of Coppa Influenced by Inoculation with Staphylococcus During Air-Drying Process. Retrieved from [Link]

  • Demarchi, B., et al. (2013). New experimental evidence for in-chain amino acid racemization of serine in a model peptide. Analytical and Bioanalytical Chemistry, 405(2-3), 979-988.
  • ResearchGate. (n.d.). New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide. Retrieved from [Link]

  • Noda, C., et al. (1987). The peptide sequences near the bound pyridoxal phosphate are conserved in serine dehydratase from rat liver, and threonine dehydratases from yeast and Escherichia coli. The Journal of Biological Chemistry, 262(28), 13453-13455.
  • Fujii, N. (2017).
  • Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 60(22), 2720-2722.
  • Polfer, N. C., et al. (2007). Serine effects on collision-induced dissociation and photodissociation of peptide cation radicals of the z+•-type. Journal of the American Society for Mass Spectrometry, 18(11), 1949-1960.
  • Kumar, K. S., et al. (2017). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 15(46), 9873-9877.

Sources

Technical Support Center: Managing Hygroscopic Amino Acid DCHA Salts

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Handling, Storage, and Desalting of Dicyclohexylamine (DCHA) Salts Reference ID: TS-DCHA-001

Executive Summary: The DCHA Paradox

Dicyclohexylamine (DCHA) is frequently used to convert oily, non-crystalline N-protected amino acids (e.g., Boc- or Z-amino acids) into stable, crystalline salts. This purification method is invaluable for isolating enantiomerically pure products.

The Challenge: DCHA salts are inherently hygroscopic . They avidly absorb atmospheric moisture, transforming free-flowing crystals into sticky gums. This introduces two critical failure modes in peptide synthesis:

  • Stoichiometric Error: Absorbed water adds "dead weight," causing you to under-load the amino acid during coupling reactions.

  • Coupling Interference: While DCHA is a sterically hindered base, its presence can interfere with sensitive activation protocols (e.g., active esters), and it must often be removed prior to reaction.

This guide provides the standard operating procedures (SOPs) to manage these salts from storage to synthesis.

Storage & Handling: The "Dry Chain" Protocol

Objective: Prevent hydrolysis and maintain physical integrity.

Hygroscopic salts should be treated with a "Dry Chain" of custody. Exposure to ambient humidity (>60% RH) for even 15 minutes can alter the effective molecular weight.

Storage Matrix
ParameterRecommendationScientific Rationale
Primary Container Amber glass with Teflon-lined capPrevents UV degradation; Teflon provides a superior moisture barrier to pulp/poly liners.
Secondary Seal Parafilm® M or Heat-sealed FoilCreates a tortuous path for water vapor ingress.
Environment Desiccator (Silica or P2O5)Maintains local RH <10%.
Temperature +2°C to +8°CReduces kinetic rate of hydrolysis (if sensitive) and slows moisture diffusion.
Equilibration CRITICAL: Warm to Room Temp (RT) before openingOpening a cold bottle condenses atmospheric water directly onto the salt.

Workflow: Converting DCHA Salts to Free Acids (Desalting)

Objective: Isolate the reactive free amino acid for coupling.

Warning: Do NOT use Hydrochloric Acid (HCl) for this extraction. DCHA·HCl is sparingly soluble in water and will precipitate, contaminating your organic layer. Use Potassium Bisulfate (KHSO₄) or Phosphoric Acid (H₃PO₄) .

Step-by-Step Desalting Protocol

Reagents:

  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • 0.5 M or 1.0 M KHSO₄ (aq) OR 10% H₃PO₄

  • Saturated NaCl (Brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Suspension: Suspend the DCHA salt in EtOAc (approx. 10 mL per gram of salt). The salt may not dissolve completely yet.[1]

  • Acidification: Add the acidic solution (KHSO₄ or H₃PO₄) while stirring vigorously.

    • Target: pH of aqueous layer should be 2–3.[1]

    • Observation: The solid will dissolve as the free acid moves to the organic layer and the DCHA salt moves to the aqueous layer.

  • Separation: Transfer to a separatory funnel. Drain the aqueous layer (contains DCHA).

  • Wash: Wash the organic layer 2x with fresh acidic solution to ensure complete DCHA removal.

  • Neutralization: Wash the organic layer 1x with Brine (do not use Bicarbonate, as it re-forms the salt).

  • Drying: Dry organic layer over Na₂SO₄, filter, and evaporate to dryness.

Visualization: Desalting Logic Flow

DesaltingWorkflow Start DCHA Salt (Solid) Suspend Suspend in EtOAc Start->Suspend Acidify Add 10% H3PO4 or KHSO4 (Avoid HCl) Suspend->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgLayer Organic Layer (Free Amino Acid) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (DCHA-Phosphate) PhaseSep->AqLayer Bottom Phase Wash Wash 2x with Acid 1x with Brine OrgLayer->Wash Discard Discard AqLayer->Discard Waste Dry Dry (Na2SO4) & Evaporate Wash->Dry Result Pure Free Acid (Oil/Solid) Dry->Result

Figure 1: The selective extraction workflow for removing DCHA. Note the specific exclusion of HCl to prevent precipitate formation.

Analytical Correction: The "Wet Weight" Adjustment

Objective: Correct stoichiometry when using hygroscopic salts directly.

If you must use the salt directly, or if you are weighing it for the desalting step, you must account for water weight. Failure to do so results in fewer moles of amino acid than calculated.

The Correction Formula:



Protocol:

  • Perform a Karl Fischer (KF) titration on a small aliquot of the salt.

  • If KF is unavailable, dry a sample in a vacuum desiccator over P₂O₅ for 24h and measure weight loss (LOD - Loss on Drying).

  • Adjust the input mass. A "sticky" DCHA salt can easily contain 5-10% water by weight.

Troubleshooting & FAQ

Q1: The DCHA salt has turned into a sticky gum in the bottle. Is it ruined?

  • Answer: Likely not, but it is chemically compromised for direct weighing. The "gum" indicates the crystal lattice has collapsed due to moisture absorption.

  • Fix: Do not attempt to dry it back to a solid (it often forms a hard glass). Instead, dissolve the entire gum in EtOAc and proceed immediately to the Desalting Protocol (Section 3). Quantify the resulting free acid yield to determine the precise amount available for synthesis.

Q2: Can I use the DCHA salt directly in a peptide coupling reaction (e.g., with EDC/HOBt)?

  • Answer: It is risky. DCHA is a base. While sterically hindered, it can still interact with activated esters or protonate coupling reagents. Furthermore, the DCHA cation is a counter-ion; if you use a salt, you must suppress the equilibrium by adding an equivalent of acid, which complicates the pH.

  • Recommendation: Always desalt first for critical couplings. For routine, robust couplings, some researchers use it directly, but expect lower yields and difficult purification.

Q3: I used HCl to desalt, and now there is a white precipitate in my organic layer.

  • Answer: You formed Dicyclohexylammonium Chloride (DCHA[1]·HCl), which is not water-soluble.

  • Fix: Filter the organic layer to remove the solid. Then, wash the organic layer with water 3-4 times. The DCHA·HCl is slightly soluble in water and repeated washing may remove the residue, but it is safer to restart or recrystallize the product.

Q4: How do I confirm the DCHA is completely gone?

  • Answer: Thin Layer Chromatography (TLC).[2]

    • Stain: Ninhydrin or Iodine.

    • Observation: Run the free acid against a DCHA standard. DCHA usually stains strongly (often a distinct spot near the baseline or solvent front depending on the eluent). If the DCHA spot persists in your product lane, repeat the acid wash steps.

Visualization: Impact of Moisture on Stoichiometry

MoistureImpact Moisture Atmospheric Moisture Salt Dry DCHA Salt (MW = X) Moisture->Salt Absorption WetSalt Wet Salt (MW = X + H2O) Salt->WetSalt Weighing Weighing (Target Mass based on MW X) WetSalt->Weighing User assumes dry Reaction Coupling Reaction Weighing->Reaction Outcome Under-loading of AA Incomplete Coupling Reaction->Outcome Stoichiometry Mismatch

Figure 2: The causal chain of failure when hygroscopicity is ignored during weighing.

References

  • Pennington, M. W., & Dunn, B. M. (1994). Peptide Synthesis Protocols.[1] Methods in Molecular Biology, Vol 35.[1] Humana Press. (Standard protocols for DCHA removal).

  • Vesta Nutra. (2019).[3] 3 Ways to Handle Hygroscopic Material Challenges.[Link] (General hygroscopic material handling).

Sources

Purification strategies for peptides containing O-benzyl-L-serine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing O-benzyl-L-serine (Ser(Bzl)). The incorporation of Ser(Bzl) is a common strategy to prevent side reactions at the serine hydroxyl group during solid-phase peptide synthesis (SPPS).[1] However, the unique physicochemical properties of the benzyl protecting group introduce specific challenges during post-synthesis workup and purification.

This guide is designed to provide in-depth, field-proven insights into navigating these challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategies.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My analytical HPLC shows a broad peak or shoulder for my target peptide. What's causing this?

A1: This is a classic issue when working with Ser(Bzl)-containing peptides and often points to one of two culprits: on-column degradation or peptide aggregation.

  • Causality - On-Column Degradation: The O-benzyl group is known to be labile to strong acids.[2] While 0.1% Trifluoroacetic acid (TFA) is the standard ion-pairing agent for reversed-phase HPLC, prolonged exposure on the column, especially during long gradients or repeated injections of the crude mixture, can cause partial cleavage of the benzyl group.[3][4] This results in two closely related species co-eluting: the fully protected peptide and the partially deprotected peptide.

  • Causality - Peptide Aggregation: The benzyl group significantly increases the hydrophobicity of the serine residue. In sequences prone to self-assembly, this can exacerbate aggregation, leading to poor peak shape and even column clogging.[5]

Troubleshooting Workflow:

G cluster_solutions Solutions start Broad Peak or Shoulder in HPLC cause1 On-Column Degradation (Partial Debenzylation) start->cause1 Is mass spec showing a secondary peak at -90 Da? cause2 Peptide Aggregation start->cause2 Does the issue worsen at higher concentrations? sol1a Use a milder acid (e.g., 0.1% Formic Acid) cause1->sol1a sol1b Shorten HPLC gradient cause1->sol1b sol2a Add organic modifier (e.g., Isopropanol) to mobile phase cause2->sol2a sol2b Increase column temperature (e.g., 40-60°C) cause2->sol2b sol2c Perform a solvent study to disrupt aggregation cause2->sol2c

Caption: Troubleshooting logic for poor HPLC peak shape.

Q2: My final product has a significant impurity with a mass of +76 Da or +90 Da. Where did this come from?

A2: This points to side reactions occurring during the final cleavage and deprotection step, specifically related to the benzyl protecting group.

  • Causality - Benzyl Cation Scavenging Issues: During TFA-mediated cleavage, the benzyl group is released as a reactive benzyl cation.[6] If not effectively trapped by scavengers in the cleavage cocktail, this cation can re-attach to electron-rich residues.

    • Tryptophan (Trp): Alkylation of the indole side chain is a common side reaction, leading to a +90 Da adduct.

    • Methionine (Met): S-alkylation can occur, also resulting in a +90 Da modification.

    • Tyrosine (Tyr): While less common for Ser(Bzl) cleavage, O- to C-migration of benzyl groups on Tyr itself is a known phenomenon that highlights the reactivity of these species.[7]

Preventative & Corrective Actions:

  • Optimize Your Cleavage Cocktail: Ensure your cocktail contains effective scavengers. Triisopropylsilane (TIS) is excellent for capturing carbocations. For peptides containing tryptophan, adding 1,2-ethanedithiol (EDT) is critical to protect the indole ring.

  • Re-evaluate Cleavage Time: Benzyl groups can be slow to cleave.[6] Incomplete cleavage will leave the O-benzyl group intact, while prolonged cleavage times increase the risk of side reactions. A time-course study (e.g., 1, 2, 4 hours) analyzed by analytical HPLC is recommended to find the optimal window.

ScavengerTarget Residue(s) / FunctionTypical Concentration
Water General scavenger, aids solubility2.5% - 5.0%
Triisopropylsilane (TIS) Reduces carbocations, prevents alkylation1.0% - 2.5%
1,2-Ethanedithiol (EDT) Protects Trp from oxidation/alkylation2.5%
Thioanisole Protects Trp, assists cleavage of Arg(Pbf/Pmc)2.5% - 5.0%

Table 1: Common Scavengers for TFA Cleavage Cocktails.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal reversed-phase HPLC strategy for a Ser(Bzl)-containing peptide?

A1: The ideal strategy focuses on maximizing resolution while minimizing the risk of on-column degradation.

  • Column Choice: A C18 stationary phase is the standard and most effective choice.[8] The hydrophobicity of the benzyl group provides strong retention on C18 media. For very hydrophobic peptides, a C8 or C4 column may be considered to reduce retention times.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid (FA) in water. FA is less aggressive than TFA and can significantly reduce the risk of premature debenzylation on the column.

    • Solvent B: Acetonitrile (ACN) with 0.1% FA. ACN is the preferred organic modifier.

  • Gradient Optimization: Start with an analytical "scouting" gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution percentage of your peptide. Then, design a shallow preparative gradient around this point (e.g., a 1% per minute slope) to maximize separation from nearby impurities.

Q2: I'm using an Fmoc/tBu strategy. Is Fmoc-Ser(Bzl)-OH a good choice?

A2: This is a crucial point of experimental design. In a standard Fmoc/tBu strategy, side-chain protecting groups are designed to be cleaved by strong acid (TFA), while the temporary N-terminal Fmoc group is removed by base (piperidine).[9]

  • Compatibility Issue: The O-benzyl group is primarily associated with Boc/Bzl chemistry, where it is cleaved simultaneously with other benzyl-type groups and the resin linkage by a very strong acid like Hydrogen Fluoride (HF).[2] While TFA will cleave the O-benzyl group, it can be slower and less efficient than for a tBu group, potentially requiring longer cleavage times which increases side reaction risks.[6]

  • The Recommended Choice: For Fmoc synthesis, Fmoc-Ser(tBu)-OH is the orthogonal and far more common choice. The tert-butyl (tBu) ether is highly labile to standard TFA cleavage cocktails, ensuring clean and efficient deprotection in concert with other tBu-based protecting groups (e.g., on Asp, Glu, Tyr).[2] Using Fmoc-Ser(Bzl)-OH in an Fmoc/tBu strategy breaks the principle of orthogonality and complicates the final deprotection step.

Q3: Can I purify my peptide with the O-benzyl group still attached and remove it later?

A3: Yes, this is an advanced but powerful strategy, particularly for complex syntheses or if the final peptide is unstable under standard purification conditions. This is a form of "orthogonal purification."

  • Workflow:

    • Synthesize the peptide using a super-acid-labile resin (e.g., 2-chlorotrityl chloride resin).

    • Cleave the peptide from the resin using a very mild acid (e.g., 1-5% TFA in DCM), which leaves the Ser(Bzl) and other side-chain protecting groups intact.

    • Purify the fully-protected peptide by RP-HPLC. The peptide will be very hydrophobic, so a C4 or C8 column might be necessary, and gradients may require a higher percentage of organic solvent.

    • After purification, subject the clean, protected peptide to a standard strong TFA cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) to remove the Ser(Bzl) and other groups.

    • Perform a final desalting or quick purification step to remove cleavage reagents.

  • Key Advantage: Purifying the protected peptide often separates it from synthesis-related impurities (deletion sequences, truncated peptides) that might have very similar retention times to the final deprotected peptide.

Section 3: Experimental Protocol

Protocol: Standard RP-HPLC Purification of a Ser(Bzl)-Containing Peptide

This protocol assumes the peptide has been cleaved from the resin, precipitated, and lyophilized.

  • Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or Acetic Acid. b. Dilute the dissolved peptide with Mobile Phase A (0.1% FA in Water) to the desired concentration (typically 10-20 mg/mL). Ensure the final concentration of the strong solvent is low (<10%) to prevent peak distortion. c. Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material.

  • Chromatography Setup: a. Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm). b. Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. c. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. d. Flow Rate: Adjust based on column dimensions (e.g., 18-20 mL/min for a 21.2 mm ID column). e. Detection: Monitor at 220 nm and 280 nm.

  • Purification Run: a. Equilibrate the column with 95% A / 5% B for at least 3 column volumes. b. Inject the clarified crude peptide solution. c. Run a shallow gradient determined from your analytical scouting run. Example:

    • 0-5 min: 5% B (isocratic)
    • 5-45 min: 30% to 50% B (gradient of 0.5% B per minute)
    • 45-50 min: 50% to 95% B (wash step)
    • 50-60 min: 95% B (isocratic wash) d. Collect fractions (e.g., 1 minute/fraction) throughout the elution of the main peak.
  • Post-Purification Analysis: a. Analyze all collected fractions corresponding to the target peak using analytical HPLC and Mass Spectrometry to confirm purity and identity. b. Pool the fractions that meet the desired purity level (>95% is typical). c. Lyophilize the pooled fractions to obtain the final purified peptide as a fluffy white powder.

Purification Workflow Diagram:

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Processing crude Crude Lyophilized Peptide dissolve Dissolve & Dilute in Mobile Phase A crude->dissolve clarify Centrifuge to Clarify dissolve->clarify inject Inject onto C18 Column clarify->inject gradient Run Shallow Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (LCMS) collect->analyze pool Pool Pure Fractions analyze->pool lyo Lyophilize pool->lyo final_product Final Purified Peptide lyo->final_product

Caption: General workflow for peptide purification.

References
  • Campos, N. C., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. [Link]

  • Agilent Technologies. (2020). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Villain, M., Vizzavona, J., & Rose, K. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. Chemistry & Biology. [Link]

  • Löw, M., Kisfaludy, L., & Sohár, P. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Hoppe-Seyler's Zeitschrift für physiologische Chemie. [Link]

  • Cusin, M., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Royal Society of Chemistry. [Link]

  • Seitz, O., et al. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind O-Benzyl-L-serine Synthesis and its Applications. Ningbo Inno Pharmchem. [Link]

  • Paravizzini, S. J., et al. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • The University of Melbourne, School of Chemistry. (2025). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Yagami, T., et al. (1994). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

Quality Control Benchmarks for Boc-Protected Amino Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Boc Chemistry

While Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become the dominant paradigm for routine solid-phase peptide synthesis (SPPS) due to its mild base-labile deprotection, Boc (tert-butyloxycarbonyl) chemistry remains an indispensable tool for complex targets. It is the method of choice for synthesizing aggregation-prone peptides, thioesters, and sequences requiring "hard" acid cleavage (HF/TFMSA) to solubilize hydrophobic cores.

However, the acid-lability that defines Boc chemistry is also its primary stability liability. Unlike Fmoc derivatives, which are generally stable solids, Boc-protected amino acids are susceptible to autocatalytic decomposition if trace acids are present, leading to isobutylene release and free amine contamination.

This guide establishes rigorous Quality Control (QC) benchmarks to distinguish high-performance Boc-derivatives from industrial-grade reagents that compromise synthesis yield.

Comparative Analysis: Boc vs. Fmoc Performance Profiles[1][2][3][4][5]

To understand the QC requirements of Boc-amino acids, one must contrast them with their primary alternative, Fmoc-amino acids.[][] The choice dictates the storage, handling, and analytical strategy.

Table 1: Stability and Handling Comparison
FeatureBoc-Protected Amino Acids Fmoc-Protected Amino Acids QC Implication
Deprotection Mechanism Acid Labile (TFA, HCl)Base Labile (Piperidine, DBU)Boc requires strict acid-free storage; Fmoc requires base-free storage.
Primary Degradation Mode Loss of Boc group (Isobutylene + CO₂ release). Generates free amine.Dibenzofulvene formation (slow). Premature removal in presence of secondary amines.Boc degradation is often invisible (gas evolution) until the solid "melts" or cakes.
Solubility Generally high in DCM, DMF.Lower solubility in DCM; good in DMF/NMP.Boc is superior for high-concentration coupling reactions.
Moisture Sensitivity Moderate.[3] Hydrolysis can occur if trace acid is present.Low. Generally stable to moisture.Karl Fischer (KF) titration is critical for Boc to prevent acid-catalyzed hydrolysis.
Chiral Stability High risk during activation if base is excessive.Moderate risk; base-catalyzed racemization is a concern.Chiral purity benchmarks are identical (<0.5% D-isomer), but the cause of failure differs.
Diagram 1: Stability Logic & Failure Modes

This diagram illustrates the divergent degradation pathways that QC must detect.

StabilityLogic BocAA Boc-Amino Acid TriggerAcid Trace Acid / Heat BocAA->TriggerAcid FmocAA Fmoc-Amino Acid TriggerBase Trace Base / 2° Amines FmocAA->TriggerBase ResultBoc Isobutylene (Gas) + Free Amine Salt TriggerAcid->ResultBoc Autocatalysis ResultFmoc Dibenzofulvene + Free Amine TriggerBase->ResultFmoc Impact Synthesis Failure: Truncation / Deletion ResultBoc->Impact ResultFmoc->Impact

Caption: Comparative degradation pathways. Boc-AA failure is driven by acid/heat, resulting in gas evolution and free amines.

Quality Control Benchmarks

For pharmaceutical-grade SPPS, "Standard Purity" is often insufficient. The following benchmarks represent the Gold Standard required to minimize deletion sequences in long peptide synthesis.

Table 2: Specification Benchmarks
ParameterStandard Grade High-Performance (GMP) Grade Methodology
Assay (Titration) > 98.0%> 99.0% Potentiometric titration (acid-base).
Chemical Purity (HPLC) > 98.0%> 99.5% RP-HPLC (C18), UV 210/220 nm.
Chiral Purity < 1.0% D-Isomer< 0.2% D-Isomer Chiral HPLC (Polysaccharide columns) or GC-MS (Chirasil-Val).
Free Amino Acid < 0.5%< 0.1% TLC (Ninhydrin) or HPLC.
Water Content (KF) < 1.0%< 0.5% Karl Fischer Titration.[4]
Solubility (10% in DMF) Clear, colorlessClear, colorless Visual Inspection. Haze indicates polymerization or salts.

Deep Dive: Critical Experimental Protocols

To validate these benchmarks, the following protocols should be implemented. These are designed to be self-validating systems.

A. Chemical Purity via RP-HPLC

Objective: Quantify the main peak and identify organic impurities (truncated protection, side-chain variants).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic side chains).

  • Sample Prep: Dissolve 1 mg/mL in Acetonitrile/Water (50:50). Crucial: Do not let samples sit in acidic mobile phase for >4 hours; inject immediately to prevent in-situ deprotection.

B. Optical Purity (Enantiomeric Excess)

Objective: Ensure the amino acid is the L-isomer (or D-isomer if specified). Even 1% wrong enantiomer can ruin a therapeutic peptide's bioactivity.

  • Method: Direct Chiral HPLC.

  • Column: Immobilized Polysaccharide (e.g., Daicel Chiralpak IA or IC).

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.[5]

  • Validation: Inject a racemic mixture (DL-standard) first to establish separation resolution (Rs > 1.5). Then inject the test sample.

C. The "Quick-Check" TLC Protocol (Self-Validating)

Objective: Rapidly detect free amino acid impurities (sign of degradation) before loading the reactor.

  • Plate: Silica Gel 60 F254.

  • Solvent System: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).

  • Spotting:

    • Lane 1: Test Sample (Boc-AA).

    • Lane 2: Reference Standard (Free AA).

    • Lane 3: Co-spot (Mix of 1 & 2).

  • Visualization:

    • UV (254 nm): The Boc-AA should absorb (dark spot) if aromatic.

    • Ninhydrin Stain: Spray and heat.[3]

      • Result:Lane 2 (Free AA) must turn Purple/Red (Positive Control).

      • Result:Lane 1 (Boc-AA) must remain colorless or very faint yellow. If Lane 1 turns purple, the Boc group has fallen off.

QC Decision Workflow

This flowchart guides the decision-making process for accepting or rejecting a batch of Boc-amino acids based on the data generated above.

Diagram 2: QC Decision Tree

QCWorkflow Start Incoming Raw Material (Boc-AA) Visual 1. Visual & Solubility Check (Clear in DMF?) Start->Visual TLC 2. TLC Screen (Ninhydrin Negative?) Visual->TLC Pass Reject REJECT / RE-PURIFY Visual->Reject Fail (Haze/Color) HPLC 3. Purity (HPLC) & Identity (MS) (>99% Purity?) TLC->HPLC Pass (No Free Amine) TLC->Reject Fail (Purple Spot) Chiral 4. Chiral Analysis (<0.2% Wrong Enantiomer?) HPLC->Chiral Pass HPLC->Reject Fail (<99%) Chiral->Reject Fail (>0.2% D-Iso) Release RELEASE FOR SYNTHESIS Chiral->Release Pass

Caption: Step-wise QC protocol. Failure at any stage triggers rejection to protect the downstream peptide synthesis.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Greene, T.W., & Wuts, P.G.M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] [Link]

  • RSC Publishing. (2014). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: N-Boc-O-benzyl-L-serine DCHA

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling N-Boc-O-benzyl-L-serine DCHA. This protected amino acid derivative is a stable, crystalline solid commonly used as a building block in peptide synthesis and pharmaceutical research.[1][2] While not classified as a hazardous substance by all regulatory bodies[3], it possesses irritant properties that necessitate careful handling to ensure personnel safety and experimental integrity.[4][5] This document moves beyond mere compliance, offering a framework for best practices rooted in a deep understanding of the material's properties and potential risks.

Core Hazard Assessment

The primary risks associated with N-Boc-O-benzyl-L-serine DCHA stem from its physical form as a fine powder and its potential to cause irritation upon contact.[1][2][3] The causality is direct: fine particulates can easily become airborne, leading to inadvertent inhalation, while direct contact can affect the eyes and skin.

Hazard TypePrimary Route of ExposurePotential EffectRationale for Caution
Eye Irritation Airborne Dust, Direct ContactCauses serious eye irritation.[4][5]The fine, crystalline nature of the powder can cause mechanical and chemical irritation to sensitive eye tissues.
Respiratory Irritation Inhalation of DustMay cause respiratory tract irritation.[4][5]Inhaling fine chemical dust can irritate the mucous membranes of the nose, throat, and lungs.
Skin Irritation Direct ContactMay cause skin irritation.[5]Prolonged or repeated contact with the powder can lead to localized irritation or dermatitis.
Ingestion Inadvertent Hand-to-Mouth ContactMay cause gastrointestinal discomfort.Though not an expected route of industrial exposure, poor hygiene can lead to accidental ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the identified risks. The selection of each component is a deliberate choice to counter a specific exposure route. Always consult the product's Safety Data Sheet (SDS) for specific guidance.[6]

PPE ComponentSpecificationPurpose & Justification
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Prevents Eye Irritation: Shields are essential to protect against airborne dust particles that can be generated during weighing and transfer operations.[3][4]
Hand Protection Disposable, chemical-resistant gloves (e.g., Nitrile).Prevents Skin Contact: Provides a robust barrier against skin irritation and prevents cross-contamination of the sample and laboratory surfaces.[4][7]
Body Protection Professional laboratory coat.Protects Skin & Clothing: A lab coat prevents the powder from settling on personal clothing and minimizes skin exposure during handling.[7]
Respiratory Protection NIOSH-approved N95 respirator or higher.Prevents Respiratory Irritation: Mandatory when handling outside of a fume hood or when dust generation is likely (e.g., weighing large quantities). This is the last line of defense after engineering controls.[8][9]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This protocol is designed as a self-validating system. Each step builds upon the last to create a secure handling environment from start to finish.

Step 1: Engineering Controls & Preparation The most effective way to control exposure to airborne dust is to handle the material within a certified chemical fume hood. This provides constant exhaust ventilation.

  • Action: Designate a work area inside a chemical fume hood.

  • Causality: A fume hood contains dust at the source, drastically reducing the risk of inhalation and contamination of the general lab environment.

  • Action: Before starting, clean the work surface and gather all necessary equipment (spatulas, weigh boats, containers).

Step 2: Donning PPE Properly donning PPE prevents contamination of the inner layers and your skin.

  • Action: Put on the lab coat first, followed by eye protection. Finally, put on gloves, ensuring the cuffs overlap with the sleeves of the lab coat. If a respirator is needed, it should be fit-tested and donned before starting work.

Step 3: Handling N-Boc-O-benzyl-L-serine DCHA The key principle during handling is the minimization of dust formation.[3][4]

  • Action: Open the container slowly to avoid disturbing the powder.

  • Action: Use a spatula to carefully scoop the material. Avoid pouring the powder from a height, as this will generate dust.

  • Causality: Gentle mechanical handling prevents the fine particles from becoming aerosolized.

  • Action: If weighing, use an analytical balance within the fume hood or in a draft-shielded enclosure.

  • Action: Promptly and securely close the container after use to prevent moisture absorption and accidental spills.

Step 4: Doffing PPE & Hygiene Removing PPE in the correct order is critical to prevent self-contamination.

  • Action: Remove gloves first, turning them inside out as you pull them off.

  • Action: Remove your lab coat, folding it inward.

  • Action: Remove eye protection last.

  • Action: Immediately wash your hands thoroughly with soap and water.[4] This final step removes any residual contamination.

Emergency Preparedness & Disposal Plan

First Aid Measures In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[4]

Spill & Disposal Protocol

  • Spill Containment: For a small spill, ensure proper PPE is worn. Gently sweep or shovel the solid material into a suitable, labeled container for disposal.[3] Avoid actions that create dust.[3]

  • Waste Disposal: Dispose of unused product and contaminated materials (e.g., gloves, weigh boats) in a designated chemical waste container. All chemical waste must be disposed of through a licensed disposal company, adhering to all local, state, and federal regulations.[4][10]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Prepare Work Area (Chemical Fume Hood) B 2. Don PPE (Coat, Goggles, Gloves) A->B Establish Controls C 3. Handle Chemical (Minimize Dust) B->C Begin Work D 4. Secure & Store (Cool, Dry, Sealed) C->D Complete Work E 5. Doff PPE (Gloves First) D->E Containment F 6. Personal Hygiene (Wash Hands) E->F Decontaminate G 7. Dispose of Waste (Licensed Vendor) F->G Final Step

Caption: Workflow for handling N-Boc-O-benzyl-L-serine DCHA.

References

  • Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet . U.S. Department of Health and Human Services. Available from: [Link]

  • N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates - Ingredients Network. Available from: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem. National Institutes of Health. Available from: [Link]

  • N-Boc-O-Benzyl-D-serine - Chongqing Chemdad Co., Ltd. Available from: [Link]

  • Personal Protective Equipment in Animal Research - PMC. National Institutes of Health. Available from: [Link]

  • Protective Equipment - American Chemistry Council. Available from: [Link]

  • Personal Protective Equipment In Animal Research - Back To The Basics (A review paper) - SciSpace. Available from: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.